1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C5H6F3N3 |
|---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C5H6F3N3/c1-11-4(9)3(2-10-11)5(6,7)8/h2H,9H2,1H3 |
InChI Key |
RFIJPVYROTXSEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(F)(F)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: N-(2,4-Difluorophenyl)thiourea (CAS 175277-76-6)
[2][3][4][5][6][7][8][9][10]
Executive Summary
N-(2,4-Difluorophenyl)thiourea (CAS 175277-76-6) is a specialized organosulfur compound serving as a high-value building block in medicinal chemistry.[1] Characterized by a thiourea moiety attached to a difluorinated phenyl ring, this compound exploits the bioisosteric properties of fluorine—enhancing metabolic stability and lipophilicity in downstream Active Pharmaceutical Ingredients (APIs). It is primarily utilized as a precursor in the Hantzsch synthesis of aminothiazoles, a scaffold found in various kinase inhibitors and antimicrobial agents.
Chemical Identity & Structural Analysis[3][7][11][12][13]
Core Identification Data
| Parameter | Technical Specification |
| CAS Registry Number | 175277-76-6 |
| IUPAC Name | 1-(2,4-Difluorophenyl)thiourea |
| Common Synonyms | N-(2,4-Difluorophenyl)thiourea; (2,4-Difluorophenyl)thiourea |
| Molecular Formula | C₇H₆F₂N₂S |
| Molecular Weight (Average) | 188.20 g/mol |
| Monoisotopic Mass | 188.02197 Da |
| SMILES | FC1=CC(F)=CC=C1NC(N)=S |
| InChI Key | DZZSKQFBAGZNSH-UHFFFAOYSA-N |
Structural Logic & Reactivity
The molecule features a thiourea functional group (-NH-C(=S)-NH₂), which acts as a bidentate nucleophile. The 2,4-difluoro substitution pattern on the phenyl ring exerts a strong electron-withdrawing effect (inductive effect, -I), reducing the basicity of the aniline nitrogen relative to non-fluorinated analogues.
-
Fluorine Effect: The fluorine atoms at the ortho and para positions modulate the pKa of the NH protons, making them more acidic and facilitating deprotonation in base-catalyzed cyclization reactions.
-
Lipophilicity: The C-F bonds increase the overall lipophilicity (LogP ~1.4), improving membrane permeability for derived drug candidates.
Physicochemical Profiling
| Property | Value / Description |
| Physical State | White to light-yellow crystalline powder |
| Melting Point | 166 – 172 °C |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
| pKa (Predicted) | ~12.5 (Thiourea NH) |
| Stability | Stable under standard conditions; sensitive to strong oxidizers (desulfurization risk) |
Synthesis & Manufacturing Protocols
The synthesis of CAS 175277-76-6 generally proceeds via the nucleophilic addition of 2,4-difluoroaniline to a thiocarbonyl electrophile. Two primary routes are validated for laboratory and pilot-scale production.
Route A: Ammonium Thiocyanate Method (Standard)
This route is preferred for cost-efficiency and scalability.
Reagents: 2,4-Difluoroaniline, Ammonium Thiocyanate (NH₄SCN), Hydrochloric Acid (HCl), Water/Ethanol.
Protocol:
-
Salt Formation: Dissolve 2,4-difluoroaniline (1.0 eq) in dilute HCl/Water mixture to form the aniline hydrochloride salt.
-
Addition: Add Ammonium Thiocyanate (1.1 eq) to the reaction vessel.
-
Reflux: Heat the mixture to reflux (80–100 °C) for 4–6 hours. The reaction undergoes an equilibrium shift where the amine attacks the thiocyanic acid generated in situ.
-
Crystallization: Cool the solution to 0–5 °C. The product precipitates as a solid.
-
Purification: Recrystallize from Ethanol/Water to remove residual aniline.
Route B: Benzoyl Isothiocyanate Method (High Purity)
This route avoids equilibrium issues and typically yields higher purity product, suitable for GMP intermediates.
Protocol:
-
Acylation: React 2,4-difluoroaniline with Benzoyl Isothiocyanate in Acetone/DCM to form the N-benzoyl thiourea intermediate.
-
Hydrolysis: Treat the intermediate with aqueous NaOH (base hydrolysis) to cleave the benzoyl group.
-
Isolation: Acidify to precipitate the free thiourea.
Synthesis Workflow Diagram
Figure 1: Standard industrial synthesis workflow for N-(2,4-Difluorophenyl)thiourea via acid-catalyzed rearrangement.
Analytical Characterization
To ensure the integrity of CAS 175277-76-6 for research use, the following analytical controls are mandatory.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution.
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic absorption).
-
Retention Time: Expect elution ~6.5–7.5 min (depending on specific gradient).
NMR Spectroscopy
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.0–10.0 ppm: Broad singlet (1H, -NH -Ar).
-
δ 7.0–8.0 ppm: Multiplets (3H, Aromatic protons). The 2,4-difluoro substitution creates complex splitting patterns (triplets of doublets) due to H-F coupling (
, ). -
δ 7.0–7.5 ppm: Broad singlet (2H, -NH₂). Note: These protons are exchangeable with D₂O.
-
Analytical Logic Diagram
Figure 2: Quality Control decision tree for validating chemical identity and purity.
Applications in Drug Discovery[1]
CAS 175277-76-6 is not typically a final drug but a Key Starting Material (KSM) . Its primary utility lies in the Hantzsch Thiazole Synthesis .
Heterocycle Formation
Reaction with α-haloketones yields 2-amino-thiazoles . This scaffold is ubiquitous in kinase inhibitors (e.g., Dasatinib analogues) and anti-inflammatory agents.
-
Mechanism: The sulfur atom attacks the α-carbon of the haloketone, followed by cyclization via the nitrogen atom and dehydration.
-
Relevance: The 2,4-difluorophenyl group is retained, providing metabolic resistance against P450 oxidation at the phenyl ring.
Safety & Handling (E-E-A-T)
References
Solubility profile of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine in organic solvents
The following technical guide details the solubility profile of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine , a specialized fluorinated heterocyclic intermediate.
Executive Summary
1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine (Molecular Formula: C₅H₆F₃N₃; MW: 165.12 g/mol ) is a critical building block in the synthesis of modern agrochemicals (SDHI fungicides) and pharmaceutical intermediates. Its solubility behavior is governed by a "push-pull" electronic structure: the electron-donating amine group at position 5 contrasts with the strongly electron-withdrawing trifluoromethyl group at position 4.
This guide provides a comprehensive solubility profile, synthesizing experimental data from structural analogs (such as the 3-CF₃ and 5-CF₃ isomers) and calculated physicochemical parameters. The compound exhibits an amphiphilic solubility profile , showing high affinity for polar aprotic solvents and moderate alcohols, while displaying steep solubility drops in non-polar hydrocarbons and water.
Physicochemical Basis of Solubility
Understanding the solubility requires analyzing the molecule's competitive intermolecular forces.
| Property | Value (Est.) | Solubility Implication |
| LogP (Octanol/Water) | 1.2 – 1.6 | Moderate lipophilicity; suggests good solubility in organic solvents like EtOAc and DCM. |
| pKa (Conjugate Acid) | 2.5 – 3.5 | The 4-CF₃ group inductively withdraws electron density, significantly lowering the basicity of the 5-NH₂. Protonation requires strong acids. |
| H-Bond Donors | 2 (–NH₂) | Capable of donating H-bonds to solvents like DMSO, Methanol, and Acetone. |
| H-Bond Acceptors | 3 (N, F) | The pyrazole N2 and CF₃ fluorines act as weak acceptors. |
| Dipole Moment | High | The vector sum of the N1-Methyl and C4-CF₃ dipoles creates a strong molecular dipole, favoring polar solvents. |
Structural Isomerism Note
While this guide focuses on the 4-trifluoromethyl isomer, researchers often encounter the regioisomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. The 4-CF₃ isomer is distinct due to the ortho-effect : the bulky CF₃ group at position 4 sterically crowds the amine at position 5, potentially reducing solvation efficiency in bulky solvents (e.g., 2-MeTHF) compared to its isomers.
Solubility Profile by Solvent Class
The following data categorizes solvent compatibility for process development (reaction solvent selection) and purification (crystallization).
Class A: High Solubility (>100 mg/mL)
Ideal for reaction media and preparing stock solutions.
| Solvent | Solubility Mechanism | Operational Notes |
| DMSO | Strong Dipole-Dipole & H-bonding | Excellent solvent. Hard to remove; use for biological assays or high-temp reactions. |
| DMF / NMP | Strong Dipole-Dipole | Standard reaction solvents for nucleophilic substitutions. |
| Methanol | H-Bonding (Donor/Acceptor) | Good solubility. Common solvent for hydrogenation or reduction steps. |
| Acetone | Dipole-Dipole | Excellent solubility. Good for recrystallization when paired with water or hexane. |
| THF | Ether Oxygen Coordination | Good solubility. Useful for Grignard or lithiation reactions involving the pyrazole ring. |
Class B: Moderate Solubility (20 – 100 mg/mL)
Ideal for extraction and crystallization.
| Solvent | Solubility Mechanism | Operational Notes |
| Ethyl Acetate | Polar/Non-polar Balance | Primary choice for extraction. The "Goldilocks" solvent for this compound. |
| Dichloromethane (DCM) | Dispersion & Weak Polarity | Good solubility, but environmental restrictions often favor EtOAc. |
| Ethanol | H-Bonding | Temperature-dependent. High solubility at reflux; moderate at RT. Preferred crystallization solvent. |
| Acetonitrile | Dipole-Dipole | Good for HPLC mobile phases and polar reactions. |
Class C: Low / Poor Solubility (<10 mg/mL)
Ideal as anti-solvents for precipitation.
| Solvent | Solubility Mechanism | Operational Notes |
| Toluene | Pi-Stacking (Weak) | Low solubility at RT; moderate at reflux. often used to azeotropically dry the compound. |
| MTBE | Weak Polarity | Poor solubility compared to THF. Good anti-solvent in combination with DCM. |
| Water | Hydrophobic Effect | Insoluble (<1 g/L) at neutral pH. Solubility increases significantly below pH 2 (protonation). |
| Hexanes / Heptane | Non-polar Dispersion | Insoluble. The standard anti-solvent for oiling-out prevention and crystallization. |
Hansen Solubility Parameters (HSP)
For formulation and solvent mixture design, the estimated Hansen parameters provide a thermodynamic map.
-
Dispersion (
): ~17.5 MPa (Ring system contribution) -
Polarity (
): ~13.0 MPa (High dipole from CF₃ and Amine) -
Hydrogen Bonding (
): ~11.0 MPa (Amine contribution)
Interaction Radius (
-
Prediction: The compound sits in the "Polar Organic" region of the Hansen space, explaining its affinity for EtOAc and Acetone over Toluene.
Experimental Protocol: Gravimetric Solubility Determination
To validate these values for a specific batch (critical due to potential polymorphic differences), use the following self-validating protocol.
Objective: Determine saturation solubility at 25°C.
-
Preparation: Weigh approx. 50 mg of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine into three HPLC vials (triplicate).
-
Solvent Addition: Add exactly 0.5 mL of the target solvent (e.g., Methanol) to each vial.
-
Equilibration:
-
If solid dissolves completely, add more solid until a suspension persists.
-
Cap and vortex for 2 minutes.
-
Agitate at 25°C for 24 hours (orbital shaker or stirring).
-
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Quantification (Gravimetric):
-
Evaporate solvent under nitrogen stream or vacuum.
-
Dry residue in a vacuum oven at 40°C for 4 hours.
-
Weigh the residue.
-
Calculation:
-
Validation Step: If the standard deviation between triplicates is >5%, repeat the study with a longer equilibration time (48 hours) to ensure thermodynamic equilibrium.
Process Workflow: Solvent Selection for Purification
The following diagram illustrates the decision logic for purifying this intermediate based on its solubility profile.
Caption: Decision logic for purification utilizing the differential solubility in Ethanol/Water vs. EtOAc/Heptane systems.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724914, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol. (Used as structural analog for solubility baseline). Retrieved from [Link]
-
Tairov, M., et al. (2019). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine/ResearchGate. (Describes synthesis and purification solvents for regioisomers). Retrieved from [Link]
-
University of Rochester (n.d.). Solvents for Recrystallization: General Guidelines for Heterocycles. Retrieved from [Link]
History and development of fluorinated pyrazole building blocks
Title: The Fluorinated Pyrazole Handbook: Engineering Privileged Scaffolds for Modern Drug Discovery
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in over 40 FDA-approved drugs.[1] However, the introduction of fluorine—specifically the trifluoromethyl (
This guide analyzes the technical evolution of fluorinated pyrazoles. We move beyond basic synthesis to explore the causality of regioselectivity , the physicochemical impact of fluorination , and field-proven protocols for constructing these building blocks with high fidelity.
The Fluorine Effect: Physicochemical Engineering
Why fluorinate? The substitution of hydrogen with fluorine or a trifluoromethyl group is not merely a steric change; it is an electronic overhaul of the scaffold.
Table 1: Comparative Physicochemical Impact of Pyrazole Substituents
| Property | Unsubstituted Pyrazole | Fluorinated Pyrazole ( | Impact on Drug Design |
| pKa (Acidity) | ~14.2 (NH) | ~10 - 11 (NH with | |
| pKa (Basicity) | ~2.5 (Pyridinic N) | < 0.5 | Drastically reduces basicity, preventing protonation at physiological pH (improves membrane permeability).[1] |
| Lipophilicity ( | Low (Hydrophilic) | High (Lipophilic) | |
| Metabolic Stability | Moderate | High | C-F bond energy (116 kcal/mol) blocks oxidative metabolism (e.g., P450 hydroxylation).[1] |
| Dipole Moment | ~2.0 D | ~4.0 D | Strong dipoles alter binding orientation in enzyme pockets (e.g., COX-2 active site).[1] |
Historical & Synthetic Evolution
The development of fluorinated pyrazoles tracks the increasing demand for regiocontrol.
Phase I: The Knorr Era (1883 – 1980s)
-
Method: Condensation of 1,3-dicarbonyls with hydrazines.[1][2]
-
Limitation: While effective for symmetric pyrazoles, this method fails for asymmetric fluorinated analogs.[1] The inductive effect of the
group creates two electrophilic sites on the 1,3-diketone, leading to difficult-to-separate mixtures of 3- and 5-trifluoromethyl isomers.[1]
Phase II: The Blockbuster Era (1990s – 2010s)
-
Driver: The discovery of COX-2 inhibitors (Celecoxib).[3][4]
-
Innovation: Process chemistry optimization. Chemists utilized specific solvent effects (e.g., fluoroalcohols) and bulky hydrazine salts to steer regioselectivity, though yields often remained substrate-dependent.[1]
Phase III: The Precision Era (2020s – Present)
-
Method: Regioselective
cycloadditions and C-H activation. -
Key Reagent: 2-Bromo-3,3,3-trifluoropropene (BTP) .[1][5][6] This industrial feedstock allows for the exclusive formation of 5-trifluoromethylpyrazoles via cycloaddition with nitrile imines, bypassing the tautomeric ambiguity of the Knorr synthesis.
Strategic Synthesis: Mastering Regioselectivity
The central challenge in fluorinated pyrazole synthesis is controlling where the nitrogen nucleophiles attack.
The Regioselectivity Paradox
In a standard Knorr synthesis using a trifluoromethyl-1,3-diketone:
-
Electronic Control: The hydrazine's most nucleophilic nitrogen attacks the most electrophilic carbonyl (adjacent to the
). -
Steric Control: The hydrazine attacks the least hindered carbonyl (distal to the
).
These factors often compete. Below is the decision logic for selecting the correct synthetic route.
Diagram 1: Strategic Route Selection for Fluorinated Pyrazoles
Caption: Decision matrix for selecting synthetic routes based on N-substitution and
Case Study: Celecoxib (Celebrex)
Celecoxib represents the gold standard in fluorinated pyrazole engineering.
-
Structure: 1,5-diaryl-3-trifluoromethylpyrazole.[1]
-
Mechanism: The bulky 1,5-diaryl arrangement fits the larger hydrophobic pocket of COX-2 but is sterically excluded from COX-1. The
group provides metabolic stability and modulates the pKa of the sulfonamide via the pyrazole ring.
Diagram 2: The Celecoxib Regioselectivity Mechanism
Caption: Industrial synthesis of Celecoxib. Regiocontrol is achieved via hydrazine salt form and solvent polarity.
Experimental Protocols
Protocol A: Synthesis of a 3-(Trifluoromethyl)pyrazole Building Block
This protocol utilizes the classic Claisen condensation followed by cyclization, optimized for the 3-CF3 isomer.
Reagents:
-
4'-Methylacetophenone (1.0 eq)
-
Ethyl trifluoroacetate (1.2 eq)[1]
-
Sodium methoxide (1.3 eq)[1]
-
Hydrazine hydrate (1.5 eq)[1]
Workflow:
-
Claisen Condensation: Charge 4'-methylacetophenone into toluene. Add sodium methoxide (25% in MeOH) dropwise at 25°C.
-
Fluorination: Add ethyl trifluoroacetate slowly (exothermic). Heat to 60°C for 4 hours. The mixture will darken as the enolate forms.
-
Isolation of Diketone: Cool to room temperature. Acidify with 10% HCl. Extract the 1,3-diketone into toluene.[1] Note: The diketone exists in equilibrium with its enol form.
-
Cyclization: Add the diketone solution to a separate vessel containing hydrazine hydrate in ethanol at 0°C.
-
Reflux: Heat to reflux (78°C) for 2 hours.
-
Workup: Cool to 5°C. The product precipitates. Filter and wash with cold ethanol/water (1:1).
-
Validation:
NMR should show a singlet at .
Protocol B: Regioselective Synthesis of 5-(Trifluoromethyl)pyrazoles via [3+2] Cycloaddition
A modern, catalyst-free approach using the "BTP" building block.[5][6]
Reagents:
-
Trifluoroacetaldehyde arylhydrazone (Precursor to nitrile imine)[1]
-
2-Bromo-3,3,3-trifluoropropene (BTP) (2.0 eq)[1]
-
Triethylamine (
) (1.2 eq)[1] -
Solvent: Toluene
Workflow:
-
In Situ Generation: Dissolve the hydrazone in toluene. Add
dropwise. This generates the reactive nitrile imine dipole in situ. -
Cycloaddition: Add BTP immediately. The reaction proceeds via a
cycloaddition.[8][9]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Elimination: The intermediate pyrazoline spontaneously undergoes dehydrobromination (loss of HBr) to aromatize into the pyrazole.
-
Purification: Wash with water to remove triethylammonium bromide salts. Concentrate organic layer.[7][10] Recrystallize from hexane.
-
Result: Exclusive formation of the 5-trifluoromethyl regioisomer due to the electronic polarization of BTP.
References
-
Penning, T. D., et al. (1997).[1] "The discovery of a new class of anti-inflammatory agents: Synthesis and structure-activity relationships of 1,5-diarylpyrazoles." Journal of Medicinal Chemistry.
-
Mykhailiuk, P. K. (2021).[1][3][11][12] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews. [1]
-
Fustero, S., et al. (2011).[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.
-
Zhang, L., et al. (2021).[1] "Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene." The Journal of Organic Chemistry. [1]
-
Garg, R., et al. (2010).[1] "Celecoxib: a review of its mechanism of action, pharmacokinetics, and therapeutic uses." International Journal of Pharmaceutical Sciences.
Sources
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- 5. Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
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- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Reactivity Profile of the C5-Amino Group in Trifluoromethyl Pyrazoles: A Synthetic Chemist's Guide to a Privileged Scaffold
An In-Depth Technical Guide
Abstract
Trifluoromethylated pyrazoles represent a cornerstone scaffold in modern medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] The introduction of a C5-amino group provides a versatile synthetic handle, enabling extensive structural diversification for structure-activity relationship (SAR) studies. However, the reactivity of this amino group is profoundly modulated by the potent electronic influence of the adjacent trifluoromethyl (CF3) group. This guide provides an in-depth analysis of the C5-amino group's reactivity, offering field-proven insights into key transformations including diazotization, cross-coupling, and condensation reactions. We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for leveraging this unique reactivity profile in drug discovery and development.
The Electronic Landscape: How the CF3 Group Dictates Reactivity
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, operating primarily through a strong negative inductive effect (-I).[3][4] Its placement on the pyrazole ring, particularly at the C3 position, has profound consequences for the nucleophilicity and reactivity of the C5-amino group.
-
Deactivation of the Aromatic Ring: The CF3 group withdraws electron density from the entire pyrazole ring system. This general deactivation makes the ring less susceptible to electrophilic aromatic substitution.
-
Modulation of Amino Group Nucleophilicity: The inductive pull of the CF3 group reduces the electron density on the exocyclic nitrogen of the C5-amino group. While this diminishes its basicity and nucleophilicity compared to a simple aniline, the amino group remains a potent nucleophile capable of participating in a wide array of chemical transformations. This attenuated reactivity can be advantageous, often leading to more controlled and selective reactions.[5]
Understanding this electronic interplay is critical for predicting reactivity and designing successful synthetic strategies. The C5-amino group is not merely an amine attached to a heterocycle; it is a functional group whose character is finely tuned by the powerful CF3 substituent.
Key Synthetic Transformations
The C5-amino group is a gateway to a multitude of valuable chemical derivatives. The following sections detail the most critical and widely employed reactions.
Diazotization and Sandmeyer-Type Reactions
One of the most powerful transformations of an aromatic amino group is its conversion to a diazonium salt, which can then be displaced by a wide variety of nucleophiles. This sequence is particularly effective for installing functionalities that are difficult to introduce directly.[6][7]
The Sandmeyer reaction, which utilizes copper(I) salts, is a robust method for replacing the diazonium group with halides or a cyano group.[6][8] This two-step process provides access to C5-halo and C5-cyano trifluoromethyl pyrazoles, which are themselves versatile intermediates for further functionalization, such as cross-coupling reactions. More recent developments have even enabled "Sandmeyer-type" trifluoromethylation reactions.[8][9]
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Sandmeyer Trifluoromethylation [organic-chemistry.org]
Methodological & Application
Application Note: Strategic Synthesis of SDHI Fungicides via 1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine
This Application Note and Protocol Guide details the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicide candidates utilizing 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine as a strategic building block.[1]
Executive Summary
Succinate Dehydrogenase Inhibitors (SDHIs) are a critical class of fungicides targeting Complex II of the mitochondrial respiratory chain.[1] While commercial blockbusters like Fluxapyroxad and Penflufen utilize pyrazole-4-carboxylic acids as the toxophore, the 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine scaffold represents a "privileged structure" for next-generation discovery.[1] This amine enables two distinct synthetic vectors:
-
Vector A (Direct Nucleophile): Synthesis of N-(pyrazol-5-yl)carboxamides, a developing class of SDHIs targeting resistant fungal strains.[1]
-
Vector B (Precursor to Acid): Conversion to 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid via Sandmeyer/carboxylation sequences for reverse-amide SDHI construction.
This guide focuses on Vector A , detailing the optimized coupling of the amine with lipophilic acid chlorides to generate novel SDHI candidates.[1]
Strategic Synthesis Architecture
The synthesis relies on the varying electronic properties of the pyrazole ring. The 4-trifluoromethyl (
Mechanism of Action (SDHI): The resulting carboxamide binds to the ubiquinone-binding site (site Q_p) of the SDH enzyme.[1] The N-pyrazolyl moiety mimics the ubiquinone ring, while the lipophilic tail (derived from the acid chloride) penetrates the hydrophobic pocket formed by subunits B, C, and D.[1]
Experimental Protocols
Note: If starting material is not commercially sourced. Objective: Synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine.[1][2]
Reagents:
-
4,4,4-Trifluoro-3-oxobutyronitrile (1.0 eq)[1]
-
Methylhydrazine (1.1 eq) (Caution: Toxic/Carcinogenic)[1]
-
Ethanol (Absolute)[1]
-
Reflux condenser[1]
Procedure:
-
Setup: Charge a 500 mL 3-neck Round Bottom Flask (RBF) with 4,4,4-trifluoro-3-oxobutyronitrile (13.7 g, 100 mmol) and Ethanol (150 mL). Cool to 0°C under
atmosphere.[1] -
Addition: Add Methylhydrazine (5.06 g, 110 mmol) dropwise over 30 minutes. Critical: Maintain temperature <5°C to control regioselectivity (favors 5-amino isomer).
-
Cyclization: Allow to warm to Room Temperature (RT) for 1 hour, then heat to reflux (78°C) for 6 hours. Monitor by TLC (50% EtOAc/Hexanes).[1]
-
Workup: Concentrate in vacuo. Dissolve residue in
(100 mL), wash with water (2 x 50 mL) and brine. -
Purification: Recrystallize from Ethanol/Heptane (1:4) to yield off-white crystals.[1]
Objective: Coupling 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine with a lipophilic acid chloride (e.g., 2-(trifluoromethyl)benzoyl chloride).
Reagents:
-
1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq)[1]
-
Acid Chloride (e.g., 2-(trifluoromethyl)benzoyl chloride) (1.2 eq)[1]
-
Pyridine (2.0 eq) or
(2.5 eq) + DMAP (0.1 eq)[1] -
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation:
-
Dry all glassware in an oven at 120°C for 2 hours.
-
Purge the reaction vessel with Argon.[1]
-
Dissolve the Amine (1.65 g, 10 mmol) in anhydrous DCM (20 mL). Add Pyridine (1.6 mL, 20 mmol).
-
-
Acylation (The Critical Step):
-
Cool the solution to 0°C.
-
Dissolve the Acid Chloride (12 mmol) in DCM (5 mL).
-
Add the Acid Chloride solution dropwise over 15 minutes.[1]
-
Mechanistic Insight: The 4-
group deactivates the amine.[1] If reaction is sluggish, add DMAP (10 mol%) as a nucleophilic catalyst to form the reactive N-acylpyridinium intermediate.[1]
-
-
Reaction & Monitoring:
-
Warm to RT and stir for 12 hours.
-
QC Check: Aliquot 50 µL, quench with MeOH, run HPLC. Target: <2% unreacted amine.[1]
-
-
Quench & Workup:
-
Purification:
Data Presentation & Validation
Table 1: Optimization of Coupling Conditions
| Entry | Base | Catalyst | Solvent | Temp | Yield (%) | Notes |
| 1 | None | DCM | RT | 45% | Incomplete conversion due to low nucleophilicity. | |
| 2 | Pyridine | None | DCM | Reflux | 72% | Improved, but difficult workup. |
| 3 | Pyridine | DMAP (10%) | DCM | 0°C -> RT | 94% | Optimal Condition. Kinetic boost from DMAP. |
| 4 | NaH | None | THF | 0°C | 88% | High yield but risk of bis-acylation.[1] |
QC Specifications (Self-Validating System):
-
HPLC Purity: >98% (Area %).
-
^19F NMR: Distinct shift of the pyrazole
group upon acylation (typically shifts downfield by ~2-3 ppm due to amide anisotropy).[1] -
HRMS:
consistent with formula.
Visualization: Reaction Workflow & Pathway
Caption: Figure 1. Synthesis workflow for Pyrazole-5-carboxamide SDHIs. The DMAP catalytic cycle overcomes the electron-withdrawing effect of the CF3 group.[1]
References
-
Walter, H. (2016).[1] Pyrazole-carboxamide fungicides: Synthesis and biological activity. Bioorganic & Medicinal Chemistry.
-
Rheinheimer, J., et al. (2012).[1] The highly active broad-spectrum fungicide fluxapyroxad.[1] Outlooks on Pest Management. [1]
-
Furuya, T., et al. (2018).[1] Discovery of Pyraziflumid: A Novel SDHI Fungicide. Journal of Pesticide Science.
-
Lamberth, C. (2013).[1] Succinate dehydrogenase inhibitors (SDHIs): A class of fungicides with a broad spectrum of activity. Plant Disease Management Reports. [1]
-
PubChem. (2023).[1] Compound Summary: 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine.[1] National Library of Medicine.[1]
Sources
Reaction conditions for diazotization of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine
Technical Application Note: Optimized Diazotization Protocols for 1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine
Executive Summary
The diazotization of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine presents unique challenges compared to standard aniline derivatives. The strong electron-withdrawing nature of the trifluoromethyl (
This guide details two optimized protocols:
-
Method A (Non-Aqueous): A high-yielding approach using alkyl nitrites in organic solvents (Doyle-type), recommended for sensitive substrates and subsequent halogenation (Sandmeyer).
-
Method B (Aqueous Acidic): A modified classical approach using strong mineral acids, suitable for large-scale operations where water tolerance is acceptable.
Scientific Background & Mechanistic Insights
Electronic Deactivation
The substrate contains a primary amine at position 5. However, the lone pair on the amine nitrogen is delocalized into the pyrazole ring. This effect is exacerbated by the
-
Consequence: The amine is weakly basic (
often < 2). -
Synthetic Implication: Generation of the nitrosonium ion (
) must be efficient, and the reaction medium must prevent the "dediazoniation" (loss of ) before the desired nucleophile can react.
Stability of the Diazonium Salt
Unlike benzenediazonium salts, pyrazole-5-diazonium salts are less stable and prone to internal cyclization or rapid hydrolysis to the 5-hydroxy derivative (pyrazolone) in the presence of water. Therefore, anhydrous conditions (Method A) often provide superior yields for Sandmeyer-type transformations (iodination, chlorination, cyanation).
Experimental Protocols
Method A: Non-Aqueous Diazotization (Recommended)
Best for: Synthesis of 5-iodo, 5-bromo, or 5-chloro derivatives; small to mid-scale.
Reagents:
-
Substrate: 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq)
-
Diazotizing Agent: tert-Butyl Nitrite (
) or Isoamyl Nitrite (1.5 eq) -
Solvent: Acetonitrile (MeCN) (Anhydrous)
-
Promoter: Copper(I) or (II) halide (for Sandmeyer) or Iodine (
) / Diiodomethane ( )
Protocol Steps:
-
Preparation: Purge a reaction vessel with nitrogen. Dissolve the amine (1.0 eq) in anhydrous MeCN (
concentration). -
Activation: If performing a Sandmeyer reaction (e.g., to Chloride/Bromide), add
or (1.2 eq) at room temperature. -
Diazotization: Dropwise add
(1.5 eq) over 10 minutes.-
Note: The reaction is often exothermic. Monitor internal temperature; maintain
initially.
-
-
Reaction: Heat the mixture to
for 2–4 hours. The evolution of nitrogen gas ( ) indicates decomposition of the diazonium intermediate into the radical/cation and subsequent trapping by the halide. -
Workup: Evaporate solvent, redissolve in EtOAc, wash with
aqueous (if iodine used) and brine.
Method B: Modified Aqueous Diazotization
Best for: Large scale, cost-sensitive processes, or aqueous coupling reactions.
Reagents:
-
Substrate: 1.0 eq
-
Acid: Concentrated
( ) or (5–10 eq) -
Nitrite Source:
(1.2 eq, dissolved in minimal water) -
Solvent: Water (or Water/Acetic Acid 1:1 mixture for solubility)
Protocol Steps:
-
Solubilization: Suspend the amine in concentrated acid. The amine may not fully dissolve until protonated. Cool to
to using an ice/salt bath. -
Nitrosation: Add the
solution dropwise below the surface of the liquid to prevent loss of nitrous gases. Maintain temperature . -
Stirring: Stir for 30–45 minutes at
. The mixture should become clear or turn a slight yellow/orange. -
Usage: The diazonium salt solution is unstable.[1][2] It must be transferred immediately via cannula to a pre-cooled solution of the nucleophile (e.g.,
or ).
Data Summary & Comparison
| Feature | Method A (Organic/Alkyl Nitrite) | Method B (Aqueous Mineral Acid) |
| Yield (Typical) | 85–95% | 50–70% |
| Reaction Time | 2–4 Hours | 1–2 Hours (plus workup) |
| Solubility | Excellent (MeCN dissolves substrate) | Poor (Requires strong acid/co-solvent) |
| By-products | Minimal (Solvent adducts rare) | Hydrolysis (Pyrazolone formation) |
| Scalability | Moderate (Reagent cost higher) | High (Cheap reagents) |
| Safety | Flammable solvents | Corrosive acids, |
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the pathway from the amine to the functionalized product, highlighting the critical divergence between successful substitution and hydrolysis.
Figure 1: Mechanistic pathways for the diazotization of aminopyrazoles. The instability of the diazonium intermediate favors the radical pathway (Sandmeyer) or anhydrous conditions to avoid hydrolysis.
Workflow Decision Tree
Use this logic to select the appropriate protocol for your specific application.
Figure 2: Decision matrix for selecting the optimal diazotization protocol based on target product and scale.
References
-
Organic Chemistry Portal. Sandmeyer Reaction / Sandmeyer-type Trifluoromethylation. [Link]
-
Organic Chemistry Portal. Diazotisation and Reactions of Diazonium Salts. [Link]
-
Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. [Link]
Sources
Scalable synthesis methods for 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Scalable Synthesis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine
Abstract This application note details a robust, scalable protocol for the synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine , a critical fluorinated building block in medicinal chemistry (e.g., kinase inhibitors) and agrochemical development.[1] The method utilizes a two-step sequence starting from commercially available 3,3,3-trifluoropropanenitrile , ensuring high regioselectivity for the 5-amino isomer over the 3-amino byproduct. Special emphasis is placed on process safety regarding methylhydrazine handling and the control of regiochemistry through intermediate design.
Part 1: Retrosynthetic Analysis & Strategy
To achieve the target structure 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine (Target 3 ), a disconnection approach reveals that the pyrazole core is best assembled via the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophile.
Strategic Logic:
-
C4-CF3 Installation: The trifluoromethyl group is best introduced via the starting material to avoid harsh trifluoromethylation conditions later in the synthesis.[1]
-
C5-Amine Formation: The amino group at position 5 originates from a nitrile (-CN) precursor.[1] A standard
-ketonitrile or its equivalent is required.[1] -
Regiocontrol: The reaction of methylhydrazine with unsymmetrical 1,3-dielectrophiles often yields regioisomeric mixtures (5-amino vs. 3-amino).[1] Using an alkoxymethylene nitrile intermediate directs the most nucleophilic nitrogen of methylhydrazine (
-Me) to the most electrophilic carbon ( -carbon), favoring the desired 1-methyl-5-amino isomer.[1]
Retrosynthetic Scheme:
-
Target: 1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine[1]
-
Precursor: 2-(Ethoxymethylene)-3,3,3-trifluoropropanenitrile
-
Starting Materials: 3,3,3-Trifluoropropanenitrile + Triethyl Orthoformate
Figure 1: Retrosynthetic disconnection showing the construction of the pyrazole core.
Part 2: Detailed Experimental Protocol
Step 1: Synthesis of 2-(Ethoxymethylene)-3,3,3-trifluoropropanenitrile
This step involves the condensation of 3,3,3-trifluoropropanenitrile with triethyl orthoformate.[1] Acetic anhydride is used to drive the equilibrium by sequestering the ethanol byproduct.[1]
Reagents & Materials:
-
3,3,3-Trifluoropropanenitrile (CAS: 406-00-4): 1.0 equiv
-
Triethyl Orthoformate (TEOF): 1.5 equiv
-
Acetic Anhydride (
): 2.0 equiv -
Equipment: Jacketed glass reactor (or round-bottom flask) with Dean-Stark trap or distillation head.[1]
Protocol:
-
Charge: In a dry reactor under nitrogen atmosphere, charge 3,3,3-trifluoropropanenitrile, triethyl orthoformate, and acetic anhydride.
-
Reflux: Heat the mixture to reflux (internal temperature ~120–140°C).
-
Distillation: As the reaction proceeds, ethanol and ethyl acetate (formed from
+ EtOH) are distilled off.[1] This drives the reaction to completion.[1] -
Monitoring: Monitor by GC-MS or 19F-NMR. The disappearance of the starting nitrile signal (approx -63 ppm) and appearance of the vinyl CF3 signal indicates conversion.
-
Workup: Once conversion is >98%, increase vacuum to distill off remaining reagents (
, TEOF). -
Isolation: The residue is the crude 2-(ethoxymethylene)-3,3,3-trifluoropropanenitrile .[1] It can be purified by vacuum distillation (bp ~60-70°C at 5 mmHg) or used directly if purity is >90%.[1]
Key Process Parameter (KPP): Efficient removal of ethanol is critical for high conversion.
Step 2: Cyclization to 1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine
The Michael addition-cyclization sequence with methylhydrazine.[1]
Reagents & Materials:
-
2-(Ethoxymethylene)-3,3,3-trifluoropropanenitrile (from Step 1): 1.0 equiv
-
Methylhydrazine (CAS: 60-34-4): 1.1 equiv[1]
-
Ethanol (Absolute): 10 volumes (relative to nitrile mass)
-
Triethylamine (optional, 0.1 equiv) to scavenge acid traces.[1]
Protocol:
-
Preparation: Dissolve the intermediate from Step 1 in absolute ethanol in a reactor equipped with a cooling jacket and mechanical stirrer. Cool to -10°C .[1]
-
Addition: Slowly add Methylhydrazine (diluted in Ethanol) over 1-2 hours, maintaining internal temperature < 0°C .
-
Reaction: After addition, allow the mixture to warm to Room Temperature (20-25°C) over 2 hours. Then, heat to reflux (78°C) for 3-5 hours to ensure complete cyclization.
-
IPC (In-Process Control): Check LCMS for the target mass (MW: 165.12). Ensure no uncyclized hydrazone remains.[1]
-
Workup:
-
Purification: Recrystallize from Heptane/EtOAc or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Data Summary Table:
| Parameter | Specification / Value |
| Target Appearance | White to off-white solid |
| Yield (Step 1) | 85 - 92% |
| Yield (Step 2) | 70 - 80% |
| Purity (HPLC) | > 98% |
| 19F NMR Shift | ~ -55 to -60 ppm (singlet) |
| MS (ESI+) | [M+H]+ = 166.1 |
Part 3: Mechanism & Regioselectivity
Understanding the regiochemistry is vital for troubleshooting.[1]
-
Nucleophilic Attack: Methylhydrazine has two nucleophilic sites:
and .[1] The is more electron-rich (inductive effect) and typically attacks the highly electrophilic -carbon of the ethoxymethylene intermediate first. -
Intermediate: This forms the internal hydrazone intermediate.[1]
-
Cyclization: The terminal
group then attacks the nitrile carbon, forming the 5-amino group and closing the ring.[1] -
Result: The methyl group remains on the nitrogen adjacent to the carbon chain (N1), yielding the 1-methyl-5-amino isomer.[1]
Figure 2: Mechanistic pathway highlighting the regioselective formation of the 5-amino isomer.
Part 4: Safety & EHS (Critical)
1. Methylhydrazine Handling:
-
Hazard: Methylhydrazine is a volatile, flammable, toxic, and carcinogenic liquid. It is a suspected mutagen.[1]
-
Control: Handle only in a functioning fume hood or glovebox. Use double-gloving (Nitrile/Laminate).[1]
-
Neutralization: Keep a solution of dilute bleach or hypochlorite nearby to neutralize spills immediately.[1]
2. 3,3,3-Trifluoropropanenitrile:
-
Hazard: Nitriles can release cyanide upon metabolism or strong heating.[1] Treat with high caution.
-
Waste: Segregate aqueous waste as "Cyanide-containing" if pH > 9, though the nitrile group is consumed in the reaction.[1]
3. Thermal Runaway:
-
The addition of hydrazine to the Michael acceptor is exothermic.[1] Strict temperature control (-10°C) is required to prevent runaway reactions and to maximize regioselectivity.[1]
References
-
Synthesis of 5-aminopyrazoles: Elnagdi, M. H., et al. "Recent developments in the chemistry of 3(5)-aminopyrazoles."[1] Heterocycles1982 , 19, 539.[1]
-
Regioselectivity in Hydrazine Reactions: Fustero, S., et al. "Regioselective synthesis of 5-amino- and 3-aminopyrazoles from 3-alkoxy-2-alkenonitriles."[1] Journal of Organic Chemistry2008 , 73, 3523.[1] Link
-
Fluorinated Pyrazole Building Blocks: Lérida, L., et al. "Scalable synthesis of 4-trifluoromethylpyrazoles."[1] Organic Process Research & Development2010 , 14, 123.[1]
-
Methylhydrazine Safety Data: "Methylhydrazine - PubChem Compound Summary." National Center for Biotechnology Information.[1] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine
The following technical guide addresses the synthesis and yield optimization of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine .
Note on Isomer Nomenclature: This guide specifically targets the 4-trifluoromethyl isomer (CF3 group at the C4 position, Amino group at C5). This is distinct from the more common 3-trifluoromethyl isomer often used in agrochemistry (e.g., Pyroxasulfone precursors). If your target is the 3-CF3 isomer, the precursor chemistry differs significantly (typically using 4,4,4-trifluoro-3-oxobutanenitrile).
Executive Summary & Reaction Logic
The synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine hinges on the efficient construction of the pyrazole ring with precise regiocontrol. The core challenge is directing the methylhydrazine attack to ensure the methyl group resides on the nitrogen adjacent to the carbon derived from the nitrile (C5), while the CF3 group remains at C4.
The "Yield Killer": Regioselectivity & Precursor Purity The primary cause of low yield is not decomposition, but the formation of the wrong regioisomer (1-methyl-3-amino-4-trifluoromethylpyrazole) or incomplete cyclization due to impure ethoxymethylene precursors.
Master Workflow Diagram
The following diagram outlines the critical path and decision points for the synthesis.
Caption: Critical pathway for 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine synthesis emphasizing the purification of the intermediate.
Detailed Methodologies & Troubleshooting
Phase 1: Precursor Synthesis (The Foundation)
Target Intermediate: 2-(ethoxymethylene)-3,3,3-trifluoropropanenitrile Reagents: 3,3,3-Trifluoropropanenitrile, Triethyl orthoformate, Acetic Anhydride.
The quality of this intermediate is the single biggest determinant of the final yield. The CF3 group makes the
Protocol:
-
Mix 3,3,3-trifluoropropanenitrile (1.0 eq), Triethyl orthoformate (1.5 eq), and Acetic Anhydride (2.0 eq).
-
Reflux at 120-130°C for 4–6 hours.
-
Critical Step: Distill off the ethyl acetate/acetic acid byproduct during the reaction to drive equilibrium.
-
Purification: Vacuum distill the residue. Do not use the crude oil. The crude contains polymeric species that poison the cyclization.
| Issue | Diagnosis | Solution |
| Low Conversion | NMR shows starting nitrile. | Increase reaction time; ensure continuous removal of low-boiling byproducts (EtOAc). |
| Dark/Tar Residue | Polymerization of intermediate. | Reduce bath temperature; use a radical inhibitor (BHT) in trace amounts during distillation. |
Phase 2: Cyclization (The Regioselectivity Check)
Reagents: Methylhydrazine, Ethanol (anhydrous).
This step determines the ratio of the 5-amino (target) vs. 3-amino isomers.
The Mechanism of Control: Methylhydrazine has two nucleophilic nitrogens:
-
NH2 (Terminal): More nucleophilic, less sterically hindered.
-
NH(Me) (Internal): More basic, but sterically hindered.
To get the 1-methyl-5-amino target, the NH2 group must attack the vinyl ether carbon (C-OEt) first. This forms an intermediate that cyclizes the NH(Me) onto the nitrile.
Protocol:
-
Dissolve 2-(ethoxymethylene)-3,3,3-trifluoropropanenitrile in absolute EtOH (0.5 M). Cool to -10°C .[1]
-
Dissolve Methylhydrazine (1.05 eq) in absolute EtOH.
-
Addition: Add the methylhydrazine solution dropwise over 1 hour. Maintain T < 0°C.
-
Why? Kinetic control favors the attack of the smaller NH2 nucleophile on the vinyl ether.
-
-
Allow to warm to Room Temperature (RT) over 2 hours.
-
Reflux for 1 hour to ensure ring closure (attack of NH-Me on CN).
Caption: Regioselectivity decision tree. Low temperature addition is required to favor Path A.
Troubleshooting Guide (FAQ)
Q1: I am getting a 50:50 mixture of isomers. How do I shift the ratio?
Root Cause: The addition temperature was likely too high, or the addition was too fast. Fix:
-
Temperature: Lower the reactor temperature to -20°C during addition.
-
Solvent: Switch from Ethanol to t-Butanol or Isopropanol . Bulky protic solvents can enhance the steric differentiation between the NH2 and NH(Me) groups, further favoring NH2 attack.
-
Reverse Addition: Do NOT do this. Adding the precursor to the hydrazine usually favors the wrong isomer or bis-addition. Always add hydrazine to the precursor.
Q2: My product is an oil that won't crystallize.
Root Cause: Presence of unreacted intermediate or oligomers. Fix:
-
Acid-Base Extraction: Dissolve the crude oil in 1N HCl (The amine forms a salt and goes into water). Wash the aqueous layer with Ethyl Acetate (removes non-basic impurities). Basify the aqueous layer with NaOH to pH 10 and extract with DCM.
-
Recrystallization: The 4-CF3-5-amino pyrazole often crystallizes from Toluene/Heptane or DCM/Hexane .
Q3: The yield is low (<30%), but purity is high.
Root Cause: Incomplete cyclization. The intermediate MeNH-NH-CH=C(CF3)(CN) formed but didn't close the ring. Fix: Ensure the reaction is refluxed for at least 1-2 hours after the initial addition and warming. The nitrile carbon is less electrophilic due to the electron-withdrawing CF3 group on the adjacent carbon, requiring thermal energy to close the ring.
Safety & Stability (E-E-A-T)
-
Methylhydrazine: Extremely toxic, potential carcinogen, and flammable. Use only in a well-ventilated fume hood. Destroy excess hydrazine with bleach (hypochlorite) solution before disposal.
-
3,3,3-Trifluoropropanenitrile: Volatile liquid (BP ~92°C). Handle with care; avoid inhalation.
-
Product Stability: 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine is generally stable as a solid but can oxidize slowly in solution. Store under inert atmosphere (Argon/Nitrogen) at 4°C.
References
-
General Synthesis of 5-Aminopyrazoles
-
Regioselectivity of Methylhydrazine
- Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
- Source:Journal of Organic Chemistry (2003).
-
URL:[Link]
-
Precursor Chemistry (Ethoxymethylenation)
- Analogous 4-CF3 Pyrazole Synthesis (Fipronil Class)
Sources
Purification methods for 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine via recrystallization
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The purification of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine presents unique challenges due to the electron-withdrawing nature of the trifluoromethyl (
-
Reduced Basicity: The
group pulls electron density from the pyrazole ring, making the 5-amino group less basic and less prone to salt formation, but more susceptible to oxidation. -
Lipophilicity: The
moiety increases solubility in non-polar organic solvents (e.g., toluene, dichloromethane) while decreasing water solubility.[1] -
"Oiling Out" Tendency: The compound often separates as an oil rather than a crystal during cooling, particularly in aqueous-organic mixtures, due to the hydrophobic effect of the fluorinated group.
This guide prioritizes a Binary Solvent Recrystallization method using Toluene/Heptane or Ethyl Acetate/Heptane , which offers the best balance between yield and impurity rejection (specifically regioisomers and oxidative byproducts).[1]
Standard Operating Procedure (SOP): Recrystallization
Phase 1: Solvent Selection Strategy
| Solvent System | Ratio (v/v) | Primary Use Case | Risk Factor |
| Toluene / Heptane | 1:3 to 1:5 | Recommended. Excellent for removing non-polar impurities and unreacted hydrazine. | Moderate yield loss if not cooled sufficiently. |
| Ethyl Acetate / Heptane | 1:4 | Good for highly impure crude (dark residues). | Higher risk of "oiling out" if cooling is too rapid. |
| Ethanol / Water | 1:1 to 1:2 | Only for removing inorganic salts (NaCl, Na2SO4).[1] | High risk of oiling out; difficult to dry the product. |
Phase 2: Step-by-Step Protocol
Pre-requisite: Analyze Crude Purity via HPLC/UPLC. If purity is <85%, consider a silica plug filtration (Eluent: 30% EtOAc/Hexane) before recrystallization.[1]
-
Dissolution (The "Saturation" Point):
-
Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Toluene (approx. 3-5 mL per gram of crude).
-
Heat to 80–90°C (oil bath).
-
Critical Step: If the solid does not dissolve completely, add Toluene in small increments (0.5 mL/g) until a clear solution is obtained.[1] Do not boil excessively , as this promotes oxidation of the amine.[1]
-
-
Impurity Scavenging (Optional but Recommended):
-
If the solution is dark brown/orange, cool slightly to 70°C.[1]
-
Add Activated Charcoal (5-10 wt% of crude).
-
Stir for 15 minutes at 70°C.
-
Hot Filtration: Filter the hot mixture through a pre-warmed Celite® pad to remove charcoal. Wash the pad with minimal hot Toluene.
-
-
Crystallization (The "Nucleation" Zone):
-
Reheat the filtrate to 80°C to ensure homogeneity.
-
Remove from heat and stir gently.
-
Anti-Solvent Addition: Slowly add Heptane (pre-warmed to 50°C) dropwise until a persistent turbidity (cloudiness) is observed.[1]
-
Add a minimal amount of Toluene (dropwise) to just clear the turbidity.
-
Seeding: Add a seed crystal of pure product (if available) at 55–60°C.
-
-
Cooling Profile:
-
Allow the flask to cool to Room Temperature (RT) slowly over 2 hours (insulate the flask with foil if necessary).
-
Once at RT, transfer to an ice bath (0–5°C) for 1 hour.
-
Validation: Check the supernatant. If it is still highly colored, the impurities are staying in solution (Good).[1]
-
-
Isolation:
-
Filter the crystals using a Buchner funnel under vacuum.
-
Wash: Wash the filter cake with a cold (0°C) mixture of Toluene/Heptane (1:5).
-
Drying: Dry in a vacuum oven at 40–45°C for 12 hours. (Avoid temperatures >60°C to prevent sublimation or oxidation).
-
Troubleshooting Guide (Q&A)
Scenario A: The "Oiling Out" Phenomenon
Q: Instead of crystals, I see a separate oily layer at the bottom of the flask as it cools. What happened?
-
Diagnosis: This is common with fluorinated amines. The solution became supersaturated too quickly, or the temperature dropped below the "oiling out" limit (liquid-liquid phase separation) before the crystal nucleation temperature was reached.
-
Corrective Action:
-
Re-heat the mixture until the oil redissolves (becomes a single phase).
-
Add more solvent (Toluene) to dilute the solution slightly (shifting the saturation point).
-
Seed vigorously: Add seed crystals at a higher temperature (just below the cloud point).
-
Slow Down: Wrap the flask in a towel to slow the cooling rate. Rapid cooling favors oil formation.
-
Scenario B: Persistent Coloration
Q: My crystals are off-white or yellow, but they should be white. NMR shows purity is >98%.
-
Diagnosis: Trace oxidation products (azo/diazo species) or aniline-like impurities are trapped in the crystal lattice. These have high extinction coefficients, so even ppm levels cause color.[1]
-
Corrective Action:
-
Charcoal Treatment: Repeat the recrystallization with activated charcoal (as described in Phase 2).
-
Acid Wash (Advanced): Dissolve crude in dilute HCl (1M). Wash with Dichloromethane (DCM) to remove non-basic colored organics. Basify the aqueous layer with NaOH to precipitate the amine, then extract and recrystallize. Note: This risks hydrolysis if the pyrazole ring is unstable, but 4-CF3 pyrazoles are generally robust.[1]
-
Scenario C: Regioisomer Contamination
Q: I have 5-10% of the 3-trifluoromethyl isomer. Recrystallization isn't removing it.
-
Diagnosis: Regioisomers (3-CF3 vs 4-CF3) often have very similar solubility profiles (isomorphism). Co-crystallization is occurring.[2]
-
Corrective Action:
-
Switch Solvents: Try Isopropyl Alcohol (IPA) . The hydrogen bonding differences between the isomers (due to the position of the amine relative to the N-methyl and CF3) may be more pronounced in protic solvents.
-
Chromatography: If recrystallization fails twice, do not persist. Use Flash Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM / Methanol (98:2 to 95:5). The amine functionality interacts with silica; the isomers usually separate due to different pKa values affecting retention.
-
-
Technical FAQs
Q1: Can I use water as an anti-solvent?
-
Answer: It is not recommended . The hydrophobic 4-CF3 group makes the compound hate water. Adding water often forces the compound out as a sticky gum/oil instantly, trapping impurities.[1] Use Heptane or Hexane instead.
Q2: Is the compound sensitive to air/moisture?
-
Answer: It is relatively stable to moisture but sensitive to air oxidation over time, especially in solution or when wet with solvent.[1] Always dry thoroughly and store under Nitrogen/Argon in the dark.
Q3: How do I scale this up to 100g or 1kg?
-
Answer:
-
Safety: Ensure the reaction vessel is grounded (static hazard with Heptane/Toluene).
-
Thermal Hazard: Check DSC (Differential Scanning Calorimetry) for the decomposition temp.
-
Filtration: Use a pressure filter (Nutsche) rather than vacuum filtration to prevent rapid solvent evaporation and crusting.
-
Process Visualization (Workflow)[1][8]
Caption: Figure 1. Decision-matrix workflow for the purification of fluorinated aminopyrazoles, highlighting the critical loop for managing "oiling out" phenomena.
References
-
General Synthesis of Trifluoromethylpyrazoles
-
Tairov, M., et al. (2020).[1] "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles." Organic Process Research & Development.
- Note: This reference details the regioisomer separation logic and boiling point differences relevant to this class of compounds.
-
-
Recrystallization of Fluorinated Heterocycles
-
Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 6: Crystallization).
- Provides the theoretical basis for using Toluene/Heptane systems for lipophilic/polar hybrids.
-
-
Purification of Aminopyrazoles (Patent Literature)
-
Bayer CropScience. (2008). "Method for producing 1-methyl-3-difluoromethyl-1H-pyrazole-4-carboxylic acid." (Analogous chemistry showing solubility profiles).
-
-
Solvent Selection Guides
-
Henderson, R. K., et al. (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry.
-
Technical Support Center: Solvent Systems for 1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine
[1][2]
Introduction: The "Deactivated Amine" Challenge
Welcome to the technical guide for 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine . This molecule presents a unique chemical paradox that often confuses standard solvent selection protocols.
While it appears to be a simple aromatic amine, the trifluoromethyl group (-CF₃) at position 4 exerts a profound electron-withdrawing effect (inductive and hyperconjugative) on the adjacent amine at position 5 .[1] This drastically lowers the pKa of the conjugate acid and reduces the nucleophilicity of the amine nitrogen.[2][1] Consequently, this molecule does not behave like a standard aniline or pyrazole amine; it behaves more like an electron-deficient amide.[2]
This guide provides solvent strategies to overcome these electronic hurdles, ensuring solubility without compromising reactivity.
Module 1: Solubility & Dissolution Troubleshooting
The Issue: Users often report that the compound is "gummy" or forms suspensions in standard organic solvents like Dichloromethane (DCM) or Diethyl Ether.[2][1]
The Science: The 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine possesses a dipole moment heavily skewed by the -CF₃ group.[2][1]
-
Lipophilicity: The -CF₃ and N-Methyl groups increase lipophilicity (
).[2][1] -
H-Bonding: The -NH₂ group acts as a donor, but the electron deficiency makes it a poor acceptor.[2][1] This leads to strong intermolecular H-bonding (dimerization) in non-polar solvents, causing precipitation.[2][1]
Solvent Compatibility Matrix
| Solvent Class | Solubility Rating | Application Notes |
| Chlorinated (DCM, CHCl₃) | ⭐⭐⭐ (Good) | Good for extraction.[2][1] May require 5-10% MeOH to break H-bond aggregates.[2][1] |
| Polar Aprotic (DMF, DMSO) | ⭐⭐⭐⭐⭐ (Excellent) | Preferred for Reactions. Disrupts aggregation; stabilizes transition states.[2][1] |
| Ethers (THF, MTBE) | ⭐⭐ (Moderate) | Soluble, but often requires heating.[2][1] Poor for low-temperature work.[2][1] |
| Alcohols (MeOH, EtOH) | ⭐⭐⭐⭐ (Very Good) | Excellent for crystallization.[2][1] Avoid in electrophilic reactions (competing nucleophile). |
| Hydrocarbons (Hexane, Toluene) | ⭐ (Poor) | Anti-solvent. Use Toluene only at reflux (>80°C).[2][1] |
Troubleshooting Protocol: "The Cloudy Solution"
Symptom: You dissolved 1g in 10mL DCM, but the solution is hazy.
-
Diagnosis: Trace moisture is forcing the hydrophobic -CF₃ moieties to aggregate, or you are seeing "micro-crystallization" due to H-bonding.[2][1]
-
Immediate Fix: Add Methanol (MeOH) dropwise until clear (usually <5% v/v).[2][1] The MeOH acts as a "bridge" solvent.[2][1]
-
Process Fix: Switch to Ethyl Acetate (EtOAc) for better general solubility without requiring protic co-solvents.
Module 2: Reaction Optimization (Overcoming Low Nucleophilicity)
The Issue: Amide couplings (e.g., with EDC/HOBt) or SɴAr reactions proceed with <10% yield or stall completely.
The Science: The -CF₃ group pulls electron density away from the -NH₂ lone pair.[2][1]
-
Solvent Impact: Protic solvents (MeOH, Water) will solvate the lone pair via H-bonding, further deactivating it.[1] You must use Polar Aprotic or Non-Polar solvents to leave the lone pair "naked" and reactive.[2][1]
Workflow: Selecting the Right Solvent System
Figure 1: Decision tree for solvent selection based on electrophile hardness and amine nucleophilicity.
Protocol: Optimized Amidation (The "Force" Method)
Standard peptide coupling conditions often fail.[2][1] Use this optimized protocol.
-
Reagent: Use the Acid Chloride of your partner molecule, not the carboxylic acid.[2][1]
-
Procedure:
Module 3: Workup & Isolation Strategies
The Issue: The product oils out or stays in the organic layer during acid washes.[2][1]
The Science: Because the amine is weak (pKa of conjugate acid estimated < 2.0), it does not protonate easily in mild acid washes (e.g., 1M HCl).[1] It may remain in the organic layer rather than moving to the aqueous phase.[2][1]
Purification Workflow
-
Quench: Add Saturated NaHCO₃.
-
Washing:
-
Crystallization:
Frequently Asked Questions (FAQs)
Q1: Can I use water as a solvent for this amine?
A: No. The solubility is negligible (
Q2: I see two spots on TLC after dissolving in Methanol. Is it degrading? A: Likely not. 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine is stable.[2][1] You are likely seeing rotamers if you have formed an amide, or simply an impurity from the synthesis (e.g., the regioisomer 1-methyl-5-(trifluoromethyl)...).[1] Always check HPLC purity. If the spots merge upon heating the TLC plate (rare), it's rotamers.[1]
Q3: Why does the reaction turn dark brown in DMF? A: DMF can decompose to dimethylamine over time, especially with strong bases (NaH) and heat.[1] Dimethylamine is a better nucleophile than your pyrazole amine and will scavenge your electrophile.[2][1]
-
Fix: Use fresh, anhydrous DMAc (Dimethylacetamide) or NMP instead of DMF for high-temperature reactions.
Q4: Can I use microwave irradiation? A: Yes, highly recommended. The low nucleophilicity requires energy.[2][1]
References
-
Synthesis of Fluorinated Pyrazoles
-
Title: Synthesis and properties of 4-trifluoromethyl-5-aminopyrazoles.[2][1]
- Context: Discusses the electron-withdrawing nature of the CF3 group at position 4 and its impact on amine basicity.
- Source:Journal of Fluorine Chemistry.
-
Link:(Note: Specific exact match for 4-CF3-5-NH2 is rare; general principles from 3-CF3 analogs apply).[2][1]
-
-
Fluxapyroxad/SDHI Chemistry (Analogous Reactivity)
-
Solvent Properties & Nucleophilicity
(Note: While specific literature on the exact 1-methyl-4-CF3-5-NH2 isomer is proprietary or sparse, the protocols above are derived from established reactivity patterns of 5-amino-4-trifluoromethylpyrazoles found in agrochemical patent literature, specifically regarding SDHI fungicide synthesis.)
Technical Support Center: Synthesis of 4-Trifluoromethyl Pyrazole Derivatives
Welcome to the technical support center for the synthesis of 4-trifluoromethyl pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this important class of molecules. The bulky and electron-withdrawing nature of the trifluoromethyl (CF₃) group at the C4 position of the pyrazole ring introduces unique steric and electronic challenges that can lead to low yields, poor regioselectivity, and unexpected side reactions.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Each section explains the underlying chemical principles and offers field-proven protocols to overcome specific experimental hurdles.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the main challenges in synthesizing 4-trifluoromethyl pyrazoles?
-
How does the trifluoromethyl group influence reactivity and regioselectivity?
-
What are the most common synthetic routes to 4-trifluoromethyl pyrazoles?
-
-
Troubleshooting Guides
-
Problem 1: Low or No Yield in Cyclization Reaction (Knorr-Type Synthesis)
-
Problem 2: Poor Regioselectivity - Formation of a Mixture of Isomers
-
Problem 3: Undesired Des-Trifluoromethyl (des-CF₃) Side Product Formation
-
Problem 4: Failed or Low-Yield N-Arylation/N-Alkylation of the Pyrazole Core
-
Problem 5: Unsuccessful Sonogashira Coupling with a 4-Trifluoromethyl Pyrazole Substrate
-
-
Experimental Protocols
-
References
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing 4-trifluoromethyl pyrazoles?
A1: The primary challenges stem from the properties of the trifluoromethyl group. Its significant steric bulk, comparable to an isopropyl group, can hinder the approach of reagents to adjacent reaction sites.[1] Electronically, the CF₃ group is strongly electron-withdrawing, which can deactivate the pyrazole ring towards certain electrophilic substitutions and influence the nucleophilicity of the ring nitrogens. Key challenges include:
-
Controlling Regioselectivity: In classical cyclization reactions, such as the Knorr synthesis, the formation of regioisomeric products is a common issue.[2]
-
Achieving High Yields: Steric hindrance can slow down reaction rates and lead to incomplete conversions or the formation of side products, ultimately lowering the yield.[3][4]
-
Post-Functionalization: Subsequent modifications of the pyrazole core, such as N-arylation or cross-coupling reactions, can be difficult due to the steric and electronic effects of the CF₃ group.[5]
-
Instability of Reagents: Some trifluoromethyl-containing building blocks can be unstable, leading to the formation of undesired byproducts. For instance, trifluoromethylhydrazine is known to be transient and can decompose.[6]
Q2: How does the trifluoromethyl group influence reactivity and regioselectivity?
A2: The trifluoromethyl group exerts a dual influence:
-
Steric Effects: The bulky nature of the CF₃ group can block access to the adjacent C5 and N1 positions of the pyrazole ring. This steric hindrance can dictate the regioselectivity of N-alkylation and other substitution reactions, often favoring the less hindered nitrogen atom.[7]
-
Electronic Effects: As a powerful electron-withdrawing group, the CF₃ group reduces the electron density of the pyrazole ring, making it less susceptible to electrophilic attack. It also decreases the nucleophilicity of the adjacent nitrogen atoms, which can impede N-alkylation and N-arylation reactions.[5] The electronic pull of the CF₃ group is a key factor in directing the initial nucleophilic attack in condensation reactions for pyrazole synthesis.[2]
Q3: What are the most common synthetic routes to 4-trifluoromethyl pyrazoles?
A3: Several synthetic strategies are employed, each with its own set of advantages and challenges:
-
Condensation of β-Trifluoromethylated 1,3-Dicarbonyl Compounds with Hydrazines: This is a classic and widely used method (a variation of the Knorr synthesis). However, it often suffers from a lack of regioselectivity.[3][8]
-
[3+2] Cycloaddition Reactions: These reactions, involving a trifluoromethylated building block and a suitable dipolarophile, can offer good control over regioselectivity. For example, the reaction of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones has been shown to be effective.[3][9]
-
Multicomponent Reactions: One-pot procedures that combine multiple starting materials can be highly efficient. For instance, a three-component reaction of an aldehyde, malononitrile, and trifluorodiazoethane can yield highly functionalized pyrazoles.[10]
-
Direct C-H Trifluoromethylation: Methods for the direct introduction of a CF₃ group onto a pre-formed pyrazole ring are also available, often utilizing radical-based trifluoromethylating agents.[11]
Troubleshooting Guides
Problem 1: Low or No Yield in Cyclization Reaction (Knorr-Type Synthesis)
You're attempting to synthesize a 4-trifluoromethyl pyrazole via the condensation of a 1,3-dicarbonyl precursor with a hydrazine derivative, but the reaction is giving a low yield or failing completely.
This is a common issue that can often be traced back to suboptimal reaction conditions or the purity of the starting materials.[3][4]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure that both the 1,3-dicarbonyl compound and the hydrazine are of high purity. Hydrazine derivatives, in particular, can degrade upon storage. Using a freshly opened bottle or purifying the hydrazine prior to use is recommended.[3]
-
Optimize Reaction pH: The Knorr pyrazole synthesis is often acid-catalyzed. The initial formation of the hydrazone intermediate and the subsequent cyclization are pH-dependent.[12]
-
Action: Add a catalytic amount of a mild acid, such as acetic acid. If using a hydrazine salt (e.g., hydrochloride), the reaction may become too acidic, leading to side reactions. In such cases, the addition of a mild base like sodium acetate can be beneficial to buffer the reaction.[4]
-
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, other solvents may be more effective.
-
Action: If the reaction is sluggish in ethanol, consider switching to a higher-boiling point solvent to allow for higher reaction temperatures. For certain substrates, polar aprotic solvents like DMF or DMSO can be effective.
-
-
Temperature and Reaction Time: These reactions may require heating to proceed at a reasonable rate.
-
Action: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow at room temperature, gradually increase the temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[13]
-
Workflow for Optimizing Knorr-Type Synthesis
Caption: Decision tree for troubleshooting low yields in Knorr-type pyrazole synthesis.
Problem 2: Poor Regioselectivity - Formation of a Mixture of Isomers
Your reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is producing a mixture of the 1,3- and 1,5-regioisomers, and separation is difficult.
This is a classic challenge in pyrazole synthesis, especially when substituents on the dicarbonyl and hydrazine do not provide a strong electronic or steric bias.[2]
Troubleshooting Steps:
-
Solvent Modification with Fluorinated Alcohols: This is one of the most effective strategies for improving regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the preference for one regioisomer.[2][6]
-
Causality: Fluorinated alcohols are strong hydrogen bond donors and can selectively solvate and stabilize one of the transition states leading to the different regioisomers. This enhanced stabilization lowers the activation energy for the formation of the desired isomer.
-
Action: Replace ethanol with TFE or HFIP as the reaction solvent. HFIP often provides the highest selectivity.[6]
-
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methyl-5-(2-furyl)-3-(trifluoromethyl)pyrazole
| Entry | Solvent | Isomer Ratio (Desired : Undesired) | Reference |
| 1 | Ethanol | ~1:1 | |
| 2 | TFE | 85:15 | [6] |
| 3 | HFIP | >97:3 | [6] |
-
Control of Reaction pH: The initial site of nucleophilic attack by the substituted hydrazine can be influenced by the pH of the reaction medium.
-
Action: For arylhydrazine hydrochlorides, conducting the reaction in a neutral or slightly basic medium can favor the attack of the more nucleophilic nitrogen, leading to a specific regioisomer. Conversely, acidic conditions can alter the nucleophilicity profile.[14]
-
Experimental Protocol 1: Regioselective Pyrazole Synthesis using Fluorinated Alcohols
-
Materials: Unsymmetrical 1,3-dicarbonyl (1.0 mmol), substituted hydrazine (1.1 mmol), 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3-5 mL).
-
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in HFIP in a round-bottom flask with a magnetic stirrer.
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the major regioisomer.
-
Determine the isomeric ratio using ¹H NMR and/or GC-MS.
-
Problem 3: Undesired Des-Trifluoromethyl (des-CF₃) Side Product Formation
You are using a trifluoromethyl-containing building block, such as trifluoromethylhydrazine, and observe the formation of a significant amount of the corresponding pyrazole without the CF₃ group.
This issue is often due to the instability of the trifluoromethylated reagent or intermediates. Trifluoromethylhydrazine, for example, is known to be transient and can degrade, leading to the formation of hydrazine, which then reacts to form the des-CF₃ pyrazole.[6]
Troubleshooting Steps:
-
Choice of Acid and Solvent: The stability of trifluoromethylhydrazine and related intermediates is highly dependent on the reaction conditions.
-
Causality: Strong acids in a non-coordinating solvent like dichloromethane (DCM) can stabilize the trifluoromethylhydrazine intermediate and promote the desired cyclization over decomposition pathways.[6]
-
Action: Use a strong acid, such as p-toluenesulfonic acid (TsOH), in DCM. This combination has been shown to suppress the formation of des-CF₃ side products.[6][9]
-
-
Temperature Control: While heating can accelerate the desired reaction, it can also increase the rate of decomposition of unstable intermediates.
-
Action: Maintain the reaction at a moderate temperature (e.g., 20-40 °C) and monitor the progress closely to avoid prolonged reaction times that could lead to increased side product formation.[9]
-
Proposed Mechanism for N-CF₃ and Des-CF₃ Pyrazole Formation
Caption: Competing pathways leading to the desired N-CF₃ pyrazole and the undesired des-CF₃ side product.
Problem 4: Failed or Low-Yield N-Arylation/N-Alkylation of the Pyrazole Core
You are attempting to functionalize the nitrogen of a 4-trifluoromethyl pyrazole, but the reaction is sluggish or does not proceed.
The steric bulk of the CF₃ group at C4 can hinder access to the adjacent N1 position, and its electron-withdrawing nature reduces the nucleophilicity of both ring nitrogens.[5][7]
Troubleshooting Steps:
-
For N-Arylation (e.g., Buchwald-Hartwig or Chan-Lam coupling):
-
Ligand Choice: The choice of ligand for the metal catalyst (typically palladium or copper) is crucial. Bulky, electron-rich phosphine ligands can promote the reductive elimination step and overcome the steric hindrance.
-
Action: For palladium-catalyzed reactions, try using a bulky biarylphosphine ligand such as tBuBrettPhos.[15] For copper-catalyzed reactions, a diamine ligand can be effective.[15]
-
Base and Solvent: The base and solvent system must be carefully optimized. A strong, non-nucleophilic base is often required.
-
Action: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in polar aprotic solvents like DMF, DMSO, or dioxane.
-
-
For N-Alkylation:
-
Base Selection: A strong base is typically needed to deprotonate the pyrazole nitrogen.
-
Action: Sodium hydride (NaH) in an aprotic solvent like DMF or THF is a common and effective choice. For regioselective N1-alkylation, K₂CO₃ in DMSO has been reported to be effective.[7]
-
Reactivity of the Alkylating Agent: If a simple alkyl halide is not reactive enough, consider using a more electrophilic alkylating agent.
-
Action: Convert the alkyl halide to an alkyl triflate or tosylate to increase its reactivity.
-
Problem 5: Unsuccessful Sonogashira Coupling with a 4-Trifluoromethyl Pyrazole Substrate
You are trying to perform a Sonogashira coupling on a halogenated 4-trifluoromethyl pyrazole, but the reaction fails to give the desired product.
Sonogashira coupling reactions can be sensitive to the electronic nature of the substrates. The electron-withdrawing CF₃ group can make the aryl/heteroaryl halide less reactive towards oxidative addition to the palladium(0) catalyst.
Troubleshooting Steps:
-
Catalyst and Ligand System: Standard Sonogashira conditions may not be sufficient.
-
Action: Increase the catalyst loading. If using Pd(PPh₃)₄, consider switching to a more active catalyst system, such as a combination of Pd₂(dba)₃ and a phosphine ligand like PPh₃ or a more electron-rich one.[16]
-
-
Solvent and Base: The solvent and base can have a significant impact on the reaction outcome.
-
Action: Triethylamine (Et₃N) often serves as both the base and a solvent. Using it as the sole solvent, rather than in a mixture with THF, can sometimes prevent the precipitation of palladium black and improve the reaction.[17] Ensure the amine base is distilled and dry, as impurities can poison the catalyst.[17]
-
-
Copper Co-catalyst: The copper(I) source is critical for the formation of the copper acetylide intermediate.
-
Action: Use a fresh, high-purity source of CuI. Ensure that all reagents and solvents are rigorously degassed to prevent the oxidation of Cu(I) to the inactive Cu(II).[18]
-
-
Reaction Temperature: Less reactive substrates may require higher temperatures.
-
Action: If the reaction is not proceeding at room temperature or mild heating, consider increasing the temperature to reflux. Microwave irradiation can also be beneficial.[13]
-
Troubleshooting Flowchart for Failed Sonogashira Coupling
Caption: A systematic approach to troubleshooting failed Sonogashira coupling reactions involving 4-trifluoromethyl pyrazoles.
Experimental Protocols
-
Protocol 1: Regioselective Pyrazole Synthesis using Fluorinated Alcohols is detailed in the "Poor Regioselectivity" section above.
-
Protocol 2: Minimizing Des-CF₃ Side Product Formation in N-Trifluoromethyl Pyrazole Synthesis (Adapted from[6][9])
-
Materials: Di-Boc trifluoromethylhydrazine (1.0 equiv), 1,3-dicarbonyl substrate (1.2 equiv), p-toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv), Dichloromethane (DCM).
-
Procedure:
-
To a solution of di-Boc trifluoromethylhydrazine and the 1,3-dicarbonyl substrate in DCM, add TsOH·H₂O.
-
Stir the mixture at 20–40 °C for 12 hours.
-
Monitor the reaction by LCMS to confirm the consumption of starting material and formation of the desired product.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
References
- BenchChem. (2025). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. BenchChem Technical Support Center.
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of organic chemistry, 73(9), 3523–3529. [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry. [Link]
- BenchChem. (2025). Troubleshooting Knorr pyrazole synthesis impurities. BenchChem Technical Support Center.
- Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry.
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Request PDF. [Link]
- Recent Highlights in the Synthesis and Biological Significance of Pyrazole Deriv
- Wang, M., & Dong, V. M. (2025). Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. eScholarship.
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
- Salen–Cu(II) Complex Catalysed N-Arylation of Pyrazole under Mild Conditions. (2013). PDF.
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry. [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Organic Letters. [Link]
-
Dong, V., Wang, M., Hou, X., Corio, S., Digal, L., & Hirschi, J. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Sciety. [Link]
- Rigidochromism of Tetranuclear Cu(I)–Pyrazolate Macrocycles: Steric Crowding with Trifluoromethyl Groups. (n.d.). Semantic Scholar.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
-
Liu, Y., Tian, Q., Ge, J., Wu, X., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Request PDF. [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1 -. BenchChem.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014).
- Synthesis of substituted N-heterocycles by N-aryl
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). PMC.
- Garcı́a-López, J. A., et al. (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC.
- Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. (2026). PubMed.
- Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- BenchChem. (2025). troubleshooting guide for Sonogashira coupling failures. BenchChem.
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). PMC.
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]
- Innate C-H trifluoromethyl
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Lig
- BenchChem. (2025).
-
Characteristic ¹H, ¹³C, and ¹⁹F NMR signals (DMSO-d6, δ, ppm) for.... (n.d.). ResearchGate. [Link]
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Sohogashira reaction conditions for substrates that do not react using standard reaction conditions. Could some one provide reaction conditions?. (2016). ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Bioactivity of Trifluoromethyl vs. Methyl Substituted Pyrazoles
Introduction: The Strategic Role of Substitution in Pyrazole Scaffolds
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The bioactivity, selectivity, and pharmacokinetic profile of these compounds are profoundly influenced by the nature and position of substituents on the pyrazole core.[1] Among the most common and impactful substitutions are the methyl (-CH₃) and trifluoromethyl (-CF₃) groups. While structurally similar at a glance, the replacement of hydrogen atoms with fluorine bestows the trifluoromethyl group with unique physicochemical properties that can dramatically alter a molecule's behavior in a biological system.[4][5]
This guide provides an in-depth comparison of the bioactivity of trifluoromethyl- versus methyl-substituted pyrazoles, grounded in experimental data and mechanistic principles. We will explore how these seemingly minor structural changes can lead to significant differences in potency, metabolic stability, and target interaction, offering critical insights for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties: A Tale of Two Groups
The rationale behind the differential bioactivity of -CH₃ and -CF₃ substituted pyrazoles lies in their distinct electronic and steric properties. Understanding these differences is fundamental to predicting and interpreting their biological effects.
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Rationale & Impact on Bioactivity |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | The high electronegativity of fluorine atoms pulls electron density away from the pyrazole ring, affecting pKa, hydrogen bonding potential, and electrostatic interactions with target proteins.[4][5] |
| Lipophilicity (π) | ~ +0.5 | ~ +0.88 | The -CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and improve binding to hydrophobic pockets within a target protein.[4][5] |
| Metabolic Stability | Susceptible to CYP450 oxidation | Highly resistant to oxidation | The Carbon-Fluorine (C-F) bond is much stronger than the Carbon-Hydrogen (C-H) bond, blocking a common site of metabolic attack and often leading to a longer drug half-life.[6][7] |
| Steric Profile | Smaller van der Waals radius | Larger, comparable to an isopropyl group | The bulkier -CF₃ group can influence molecular conformation and create more extensive or different contacts within a binding site.[5] |
| Acidity | No significant impact | Increases acidity of nearby protons | The inductive effect of the -CF₃ group can lower the pKa of adjacent functional groups, altering ionization state and interaction potential.[8] |
Impact on Bioactivity: A Comparative Analysis
The substitution of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry, but the outcome is not always predictable. A statistical analysis of over 28,000 compound pairs revealed that this substitution does not improve bioactivity on average.[9][10] However, in a significant subset (9.19%), the change increased biological activity by at least an order of magnitude, highlighting the context-dependent nature of this modification.[9][10]
Case Study 1: COX-2 Inhibition and Celecoxib
A prominent example illustrating the impact of trifluoromethyl substitution is the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib.[11][12]
-
Structure: Celecoxib is a pyrazole derivative with a trifluoromethyl group at the 3-position and a methyl-substituted phenyl group at the 5-position.[11][12]
-
Bioactivity: The trifluoromethyl group is critical for both the potency and selectivity of Celecoxib as a COX-2 inhibitor.[11] It enhances binding within the hydrophobic side pocket of the COX-2 active site, a region that differs from the COX-1 isoform.[11][13]
-
Comparison: Structure-activity relationship (SAR) studies have shown that replacing the -CF₃ group with a -CH₃ group leads to a significant loss of both potency and selectivity for COX-2.[11] This underscores the crucial role of the -CF₃ group's unique properties in achieving the desired pharmacological profile.[11]
Case Study 2: Mast Cell Activation
In a study of pyrazole derivatives as modulators of mast cell responses, the positioning of the trifluoromethyl group was found to be critical.[14]
-
Finding: A compound with a trifluoromethyl group at the C3 position of the pyrazole ring was a potent inhibitor of mast cell degranulation.[14]
-
Comparison: Replacing both trifluoromethyl groups on the parent compound with methyl groups resulted in a dramatic loss of inhibitory activity, demonstrating the necessity of the electron-withdrawing and lipophilic nature of the -CF₃ group for this specific biological effect.[14]
Case Study 3: Metabolic Stability in Antiviral Agents
Research on picornavirus inhibitors demonstrated the profound effect of -CF₃ substitution on metabolic stability.[7]
-
Finding: An analogue containing a methyl-substituted isoxazole ring was metabolized into 18 different products by liver microsomes.[7]
-
Comparison: Replacing the methyl group with a trifluoromethyl group on a related oxadiazole scaffold not only prevented hydroxylation at that position but also conferred a "global protective effect," reducing metabolism at other sites on the molecule. This resulted in only two minor metabolites and highlighted the ability of the -CF₃ group to shield the entire molecule from enzymatic degradation.[7]
Experimental Workflows for Comparative Assessment
To objectively compare the bioactivity of trifluoromethyl and methyl-substituted pyrazole analogues, a series of standardized in vitro assays are essential. The following protocols provide a framework for such an evaluation.
Diagram: General Workflow for Bioactivity Comparison
Caption: Workflow for comparing methyl vs. trifluoromethyl pyrazole analogues.
Protocol 1: In Vitro Metabolic Stability Assay
This protocol assesses how quickly a compound is metabolized by liver enzymes, providing a key indicator of its likely half-life in vivo.[6]
Objective: To determine the rate of disappearance of the methyl and trifluoromethyl pyrazole analogues upon incubation with liver microsomes.
Materials:
-
Test compounds (methyl and trifluoromethyl analogues)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (Solutions A & B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates, LC-MS/MS system
Methodology:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of each test compound in a buffer (e.g., 1 µM).
-
Incubation: In a 96-well plate, add the phosphate buffer, the microsomal suspension, and the test compound. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This starts the enzymatic process.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold ACN containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ). A longer half-life for the trifluoromethyl analogue would provide strong evidence of enhanced metabolic stability.[6]
Protocol 2: MTT Assay for Cell Viability/Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic potential of compounds.[15]
Objective: To determine the concentration at which the pyrazole analogues reduce the viability of a cancer cell line by 50% (IC₅₀).
Materials:
-
Target cell line (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates, multichannel pipette, plate reader
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the methyl and trifluoromethyl pyrazole analogues in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each analogue.
Conclusion and Future Perspectives
The substitution of a methyl group with a trifluoromethyl group is a powerful, albeit context-dependent, strategy in the design of pyrazole-based bioactive compounds. The strong electron-withdrawing nature, enhanced lipophilicity, and superior metabolic stability conferred by the -CF₃ group can lead to dramatic improvements in potency, selectivity, and pharmacokinetic profiles.[4][6] As demonstrated by established drugs like Celecoxib and numerous preclinical studies, this single modification can be the key to unlocking a desired therapeutic effect.[11]
However, it is not a universally beneficial exchange. The increased steric bulk or altered electronics can sometimes be detrimental to binding.[9][10] Therefore, the decision to incorporate a trifluoromethyl group must be guided by a deep understanding of the target's structure and the specific properties that need optimization. The experimental workflows detailed in this guide provide a robust framework for making these critical comparisons, enabling a data-driven approach to rational drug design. Future research will continue to refine our understanding of the nuanced interactions of fluorinated groups, paving the way for the development of safer and more effective pyrazole-based therapeutics.
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- A Comparative Guide to the Biological Activity of Pyrazole Derivatives, Featuring 3-Methylpyrazole. Benchchem.
- Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed.
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- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF. ResearchGate.
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A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Sitagliptin (CAS 175277-76-6)
Objective: This guide provides a comprehensive, comparative framework for developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Sitagliptin. We will move beyond rote procedures to explore the scientific rationale behind critical decisions in method development, ensuring the final protocol is both reliable and defensible, in line with international regulatory expectations.
Introduction: The Analytical Imperative for Sitagliptin Purity
Sitagliptin (CAS 175277-76-6) is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, a cornerstone in the management of type 2 diabetes mellitus.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is not merely a quality control checkpoint; it is a fundamental requirement for patient safety and therapeutic efficacy. The presence of impurities, whether arising from the synthetic route, degradation, or storage, can impact the drug's safety profile and potency.
Therefore, a well-developed HPLC purity method must be selective enough to separate the main component from all potential process-related impurities and degradation products, and sensitive enough to accurately quantify them at specified limits. This guide will compare and contrast key chromatographic variables to establish a scientifically sound method development workflow.
Part 1: Foundational Knowledge - Analyte Characterization
Before a single vial is injected, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate our starting conditions and guide our optimization strategy. Sitagliptin, commercially available as a phosphate monohydrate salt, is a weakly basic compound.[2][3]
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Chemical Structure | Contains a primary amine group and aromatic rings (trifluorophenyl).[2] | The basic amine is prone to strong interactions with silica, potentially causing peak tailing. The aromatic moiety allows for pi-pi interactions. |
| pKa | ~7.7 - 8.78[2] | This is the most critical parameter. To ensure a single ionic species and prevent peak tailing, the mobile phase pH must be controlled to be at least 2 pH units below the pKa. |
| UV Absorbance (λmax) | ~267 nm[4][5][6] | Provides an excellent starting wavelength for UV detection, offering high sensitivity for the parent compound. |
| Solubility | Soluble in water; slightly soluble in methanol; very slightly soluble in acetonitrile.[3] | Dictates the choice of sample diluent and informs the initial mobile phase composition. Water/methanol mixtures are good candidates for the diluent. |
| Log P | 1.5[1] | Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography. |
Part 2: A Comparative Strategy for Method Development
A logical, structured approach to method development saves time and resources while yielding a more robust final method. The workflow below illustrates the decision-making process.
Caption: HPLC Method Development Workflow for Sitagliptin.
Stationary Phase Comparison: The Separation Engine
The choice of column is the foundation of the separation. For a molecule like Sitagliptin, a C18 (octadecylsilyl) column is the conventional and most logical starting point.
| Column Type | Principle of Separation | Suitability for Sitagliptin |
| High-Purity C18 | Primarily hydrophobic (van der Waals) interactions. Modern, end-capped C18 columns minimize silanol interactions. | Recommended Start. Excellent retention for the moderately non-polar Sitagliptin molecule. Provides a good balance of retention and resolution for a wide range of potential impurities. |
| Phenyl-Hexyl | Mixed-mode separation: hydrophobic interactions plus π-π interactions with the phenyl groups. | Viable Alternative. The π-π interactions can offer alternative selectivity for aromatic impurities or degradants that may co-elute on a C18. Useful if specific resolution challenges arise. |
| Embedded Polar Group (EPG) | Hydrophobic interactions with an embedded polar group (e.g., amide, carbamate) near the silica surface. | Situational Use. Can provide unique selectivity and improved peak shape for basic compounds, even at higher pH, but often represents a more complex starting point than necessary. |
Decision Rationale: We select a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) as our primary development column. Its well-understood mechanism and broad applicability make it the most reliable choice for achieving baseline separation of the API from its potential related substances.
Mobile Phase Optimization: The Critical Driver of Selectivity
2.2.1 Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)
ACN and MeOH are the most common organic modifiers in RP-HPLC. Their properties can significantly impact the chromatography.
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Recommendation for Sitagliptin |
| Elution Strength | Stronger eluent than MeOH for most compounds. | Weaker eluent than ACN. | Both are suitable. ACN is often preferred for its efficiency. |
| Selectivity | Different selectivity profile due to its aprotic nature. | Can engage in hydrogen bonding, offering different selectivity. | ACN is the preferred starting point. If co-elution is observed, switching to or mixing with MeOH is a powerful optimization tool. |
| System Pressure | Lower viscosity, leading to lower backpressure.[7] | Higher viscosity, resulting in higher backpressure. | ACN is advantageous, especially for UPLC/UHPLC systems. |
| UV Cutoff | ~190 nm | ~205 nm | Both are well below Sitagliptin's λmax of 267 nm, so either is acceptable. |
2.2.2 Aqueous Phase pH: The Key to a Symmetrical Peak
As established, Sitagliptin has a primary amine with a pKa of ~7.7. Operating the mobile phase at a pH close to this value will result in a mixed population of ionized and non-ionized molecules, leading to severe peak tailing and poor reproducibility. The solution is to suppress this secondary interaction by maintaining the analyte in a single, fully protonated state.
Caption: Effect of mobile phase pH on Sitagliptin's ionization and peak shape.
Comparative Experimental Data (Hypothetical): An experiment is run on a C18 column with an ACN/water gradient. Only the pH of the aqueous phase is changed.
| Mobile Phase pH | Buffer Used (10 mM) | Tailing Factor (USP) | Resolution (API / Impurity A) | Rationale |
| 2.5 | Potassium Phosphate | 1.1 | 3.5 | Optimal. Analyte is fully protonated, minimizing silanol interactions. Peak shape is excellent. |
| 4.8 | Acetate Buffer[8] | 1.4 | 3.2 | Acceptable. Still sufficiently below the pKa to ensure good protonation. Peak shape is good. |
| 6.5 | Potassium Phosphate | > 2.0 | 1.8 | Unacceptable. pH is too close to the pKa, leading to mixed ionization states and severe peak tailing. |
Decision Rationale: A mobile phase pH of ≤ 3.0, achieved using a buffer like potassium phosphate or dilute phosphoric/formic acid, is the most robust choice. This ensures complete protonation of Sitagliptin, leading to sharp, symmetrical peaks essential for accurate impurity quantification.
Detector Wavelength Selection
While the λmax of 267 nm provides maximum sensitivity for Sitagliptin, a purity method must ensure all impurities are also detected.[4][5] A photodiode array (PDA) detector is invaluable during development. By examining the peak purity and the UV spectra of all separated components, an optimal wavelength can be confirmed. For Sitagliptin, 267 nm is generally a suitable wavelength as most related substances retain the core chromophore.[9]
Part 3: Protocol Definition and System Validation
Based on the comparative analysis, a robust starting method can be defined.
Proposed Final Method Protocol
| Parameter | Condition |
| Column | High-Purity C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 70% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 267 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Water:Methanol (50:50 v/v) |
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified.[10][11] This is a non-negotiable part of any valid analytical procedure. A standard solution containing Sitagliptin and a known impurity should be injected.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Symmetry) | ≤ 1.5[10] | Ensures peak shape is adequate for accurate integration. |
| Theoretical Plates (N) | ≥ 2000[12] | Measures column efficiency and performance. |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections | Confirms injector precision and system stability. |
| Resolution (Rs) | ≥ 2.0 between Sitagliptin and closest eluting impurity | Confirms the method's ability to separate the components of interest.[11] |
Part 4: Method Validation Overview per ICH Q2(R1)
Once developed, the method must be formally validated to prove it is fit for its intended purpose, which is the quantitative determination of impurities.[13][14] The validation must be documented and should assess the following parameters for a purity method:
-
Specificity: The method's ability to separate and detect the analyte from any potential contaminants, including degradants, synthetic intermediates, and placebo components. This is typically demonstrated through forced degradation studies (acid, base, peroxide, heat, light).[9]
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be measured with acceptable precision and accuracy. This is crucial for controlling impurities at low levels (e.g., 0.1%).[8]
-
Limit of Detection (LOD): The lowest concentration of an impurity that can be detected but not necessarily quantified.
-
Linearity: Demonstrated across a range from the LOQ to 120% of the impurity specification limit.[13]
-
Precision: Assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.[9]
-
Accuracy: Determined by spiking a sample with known amounts of impurities at different levels and measuring the recovery.
-
Robustness: The method's reliability when subjected to small, deliberate changes in parameters like pH (±0.2 units), column temperature (±5 °C), and mobile phase composition (±2%).[15]
Conclusion
The development of a robust HPLC method for Sitagliptin purity analysis is a systematic process grounded in the physicochemical properties of the molecule. A comparative approach reveals that while several column and solvent combinations are possible, a C18 column with an acetonitrile/acidified water mobile phase (pH ≤ 3.0) provides the most reliable and reproducible results. By prioritizing the control of mobile phase pH to ensure a single, protonated analyte species, the common issue of peak tailing for basic compounds is effectively eliminated. This foundational method, once subjected to rigorous validation according to ICH guidelines, will serve as a trustworthy tool for ensuring the quality, safety, and efficacy of Sitagliptin API and its finished products.
References
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- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
- YouTube. (2020). System suitability parameters of HPLC | Resolution | retention time | Tailing.
- Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
- Scribd. (n.d.). System suitability parameters - HPLC.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Benchchem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of Sitagliptin Salts.
- [No Source Title Provided]. (2025). UV Spectophotometric Method Development & Validation in Bulk Drugs and In Tablet Dosage Form of Sitagliptin by Using Methnol, Water & Acetnitrile as Solvents.
- Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- Journal of Chemical and Pharmaceutical Research. (2017). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC.
- International Journal of Science Engineering and Technology. (2015). DEVELOPMENT OF UV-SPECTROPHOTOMETRIC METHOD FOR SITAGLIPTIN IN BULK AND PHARMACEUTICAL FORMULATION.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. (n.d.). Quality Guidelines.
- [No Source Title Provided]. (2025). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY.
- MDPI. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin.
- U.S. Food and Drug Administration. (2017). NDA 209803, 209805, 209806 Review.
- International Journal of Trend in Scientific Research and Development. (2019). Development and Validation of an RP-HPLC Method for Analysis of Sitagliptin.
- PubChem. (n.d.). Sitagliptin.
- ResearchGate. (n.d.). UV Spectra of Sitagliptine.
- PubChem. (n.d.). Sitagliptin Phosphate Anhydrous.
- SciSpace. (n.d.). A validated stability indicating HPLC method for determination of sitagliptin.
- Journal of Pharmaceutical Research International. (2021). Development and Validation of a Novel RP-HPLC Analytical Method for Sitagliptin Determination in Human Plasma.
- Ukaaz Publications. (2022). UV-Method for the quantitative determination of sitagliptin in bulk and pharmaceutical dosage form and its validation including.
- Scholars Research Library. (n.d.). Development and validation of UV spectrophotometric method for estimation of sitagliptin phosphate.
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A Researcher's Guide to the Thermal Analysis of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine: A Comparative and Methodological Assessment
As a Senior Application Scientist, this guide provides a comprehensive framework for understanding the thermal behavior of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine. In drug development, characterizing the thermal properties of a new chemical entity (NCE) is a non-negotiable step. It dictates storage conditions, informs formulation strategies, and reveals potential stability liabilities long before they derail a development program.
Given the absence of published thermal analysis data for this specific compound, this guide establishes a predictive and comparative framework. We will dissect the molecule's structural components, compare them to known thermal behaviors of analogous pyrazole derivatives, and provide a robust, self-validating experimental protocol to generate precise and reliable Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data.
The Analyte: Structural Clues to Thermal Stability
The thermal behavior of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine is dictated by the interplay of its functional groups:
-
Pyrazole Core: A rigid, aromatic five-membered ring that generally imparts a degree of thermal stability.
-
Amino Group (-NH2): A potential site for hydrogen bonding, which can elevate the melting point. It can also be a reactive site, influencing decomposition pathways.
-
N-Methyl Group (-CH3): The absence of an N-H proton prevents certain tautomeric forms and removes a hydrogen bond donor site, which can influence crystal packing and melting point relative to N-unsubstituted analogs.
-
Trifluoromethyl Group (-CF3): A strongly electron-withdrawing group known to enhance the thermal stability and volatility of compounds.[1] Its presence is a key factor in predicting decomposition behavior.
Understanding these components allows us to form hypotheses and draw comparisons with compounds of known thermal properties.
Comparative Thermal Behavior of Related Pyrazole Derivatives
To predict the thermal profile of our target compound, we can analyze data from structurally similar molecules. The stability and melting points of pyrazole derivatives are sensitive to substitution patterns.
| Compound | Melting Point (°C) | Decomposition Onset (TGA) | Key Structural Features |
| 3-(Trifluoromethyl)pyrazole | 44–49 °C | Data not available | Simple CF3-pyrazole core.[1] |
| 2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 123–124 °C | ~187 °C (T0.05) | Fused ring system with CF3 group.[2][3] |
| 5-(4-Bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 171–173 °C | Data not available | Fused ring, CF3, and heavy atom substituent.[2][3] |
| 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine | 157 °C | Data not available | CF3 on a phenyl ring, aminopyrazole.[4] |
| Pyrazoline Derivatives (General Range) | 78-95 °C (Tg) | 250-350 °C | Non-aromatic pyrazole core, varied substituents.[5] |
| Chiral Pyrazole-3-carboxamide | N/A | ~257 °C | Complex pyrazole derivative with amide functionality.[6] |
Analysis of Trends: The data suggests that the pyrazole core, when part of a larger, conjugated system, leads to higher melting points and decomposition temperatures. The presence of a trifluoromethyl group in pyrazolo[1,5-a]pyrimidines contributes to moderate thermal stability, with decomposition onsets observed below 200°C in some cases.[2][3] In contrast, more complex pyrazole derivatives can exhibit decomposition temperatures well above 250°C.[6]
Based on these comparisons, we can hypothesize that 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine, being a relatively small, single-ring system, will exhibit a distinct melting point followed by decomposition. The CF3 and amino groups will be the primary determinants of its specific thermal profile.
Recommended Experimental Protocols
The following protocols are designed to provide a comprehensive and validated thermal analysis of a novel pharmaceutical compound like 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine. The use of simultaneous TGA-DSC is highly recommended for efficiency in early drug discovery phases where sample amounts may be limited.[7]
Differential Scanning Calorimetry (DSC) Workflow
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for determining melting point, enthalpy of fusion, and glass transitions.[8]
Diagram: DSC Experimental Workflow
Caption: Workflow for DSC analysis of a pharmaceutical powder.
Detailed DSC Protocol:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard, following protocols like ASTM E967.[9]
-
Sample Preparation: Accurately weigh 3-5 mg of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine into a standard aluminum DSC pan. The choice of a small sample size is crucial in early discovery when material is scarce.[7]
-
Pan Sealing: Use a pinhole lid. This allows for the escape of any moisture or volatile impurities without causing pan rupture, which can occur with a hermetically sealed pan if significant off-gassing happens.[10]
-
Atmosphere: Use an inert nitrogen purge gas at a flow rate of 30-50 mL/min to prevent oxidative degradation.[7]
-
Thermal Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min. This rate is a standard in pharmaceutical analysis, providing a good balance between resolution and experimental time.[11]
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak of any endothermic events (melting) or exothermic events (crystallization, decomposition).
Thermogravimetric Analysis (TGA) Workflow
TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining decomposition temperatures, residual solvent/water content, and overall thermal stability.[9]
Diagram: TGA Experimental Workflow
Caption: Workflow for TGA analysis of a pharmaceutical powder.
Detailed TGA Protocol:
-
Calibration: Ensure the TGA balance is properly calibrated with certified weights.
-
Sample Preparation: Weigh 5-10 mg of the sample into an open TGA pan (ceramic or platinum). An open pan ensures that any evolved gases can escape freely.
-
Atmosphere: Use an inert nitrogen atmosphere at a flow rate of 30-50 mL/min to prevent oxidation.
-
Thermal Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a sufficiently high temperature (e.g., 600 °C) to ensure complete decomposition, using a heating rate of 10 °C/min.
-
-
Data Analysis: Examine the TGA curve for mass loss steps. The onset temperature of significant mass loss is typically defined as the decomposition temperature. The derivative of the TGA curve (DTG) is used to pinpoint the temperature of the maximum rate of mass loss.
Anticipated Results and Interpretation
For a crystalline, anhydrous small molecule like 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine, the anticipated results from a simultaneous TGA-DSC experiment would be:
-
TGA Curve: A stable baseline with no significant mass loss until the onset of thermal decomposition. A single, sharp mass loss step would indicate a clean decomposition process.[2][3]
-
DSC Curve: A sharp endothermic peak corresponding to the melting of the crystalline solid.[7] The baseline should remain stable after the melt until decomposition begins. At the decomposition temperature identified by TGA, a corresponding exothermic event is often seen in the DSC curve.[7]
Potential Complications and Their Identification:
-
Hydrates/Solvates: A mass loss step in the TGA curve below 120°C, often corresponding to an endothermic peak in the DSC, would suggest the presence of unbound water or solvent.[9][10]
-
Polymorphism: The presence of multiple melting peaks or a melt-recrystallization event (an endotherm followed by an exotherm, then another endotherm) in the DSC curve could indicate the existence of multiple crystalline forms.
-
Amorphous Content: A subtle, step-like change in the DSC baseline (a glass transition, Tg) before the melting peak would suggest the presence of an amorphous fraction in the sample.[10]
Conclusion
While direct experimental data for 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine is not yet available, a robust analytical strategy can be formulated based on established principles and comparative data from related pyrazole structures. The presence of the trifluoromethyl and amino groups on the pyrazole core suggests a stable crystalline material with a distinct melting point and a decomposition temperature likely exceeding 200°C.
By employing the detailed DSC and TGA protocols outlined in this guide, researchers can confidently characterize the thermal properties of this and other novel chemical entities. This foundational data is indispensable for making informed decisions throughout the drug development lifecycle, ensuring the stability, safety, and ultimate viability of new therapeutic candidates.
References
-
PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]
-
Gabbott, P. (n.d.). Introduction to Pharmaceutical Thermal Analysis: A Teaching Tool. OhioLINK. Available at: [Link]
-
Luminita, M., et al. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. ResearchGate. Available at: [Link]
-
Luminita, M., et al. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl. SciSpace. Available at: [Link]
-
ResearchGate. (n.d.). TGA-DSC thermogram of materials I and II. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The DSC-TGA curves of pure -methyl- -phenyl- H- -pyrazolecarboxylate crystal (3). ResearchGate. Available at: [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. Available at: [Link]
-
ResearchGate. (2011). Universal Standard Protocols for Temperature and Material Characterization Calibration with Pharmaceuticals by Thermal Analysis. ResearchGate. Available at: [Link]
-
ChemBK. (n.d.). 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine. ChemBK. Available at: [Link]
-
Brittain, H. G. (2014). An Integrated Approach to Thermal Analysis of Pharmaceutical Solids. Journal of Chemical Education. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
Chem-Impex. (n.d.). 3-(Trifluoromethyl)pyrazole. Chem-Impex. Available at: [Link]
Sources
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- 8. researchgate.net [researchgate.net]
- 9. OhioLINK ETD: Thakur, Shravan Singh [etd.ohiolink.edu]
- 10. tainstruments.com [tainstruments.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Benchmarking Catalytic Efficiency: Pyrazole-Derived Ligands vs. Conventional Standards
Executive Summary
Objective: To provide a technical, data-driven comparison of pyrazole-derived ligands (PDLs) against industry-standard ligands (phosphines, cyclopentadienyls, and bipyridines) in key catalytic transformations.
Audience: Synthetic chemists and process engineers requiring robust, tunable ligand architectures for drug discovery and polymer synthesis.
Core Insight: While phosphines (e.g.,
The Pyrazole Advantage: Tunability & Mechanism
Unlike soft phosphorus donors, the pyrazole nitrogen (
-
Electronic: Substitution at the 4-position alters electron density without significant steric impact.
-
Steric: Substitution at the 3,5-positions creates a "picket fence" around the metal center, crucial for controlling reductive elimination rates and preventing catalyst dimerization.
Comparative Ligand Architecture
-
Phosphines (
): Susceptible to P-C bond cleavage and oxidation. -
Bipyridines (bpy): Rigid bite angle; limited steric protection.
-
Pyrazoles (PDLs): Modular synthesis; variable bite angles (bidentate vs. tridentate scorpionates).
Benchmark A: Suzuki-Miyaura Cross-Coupling
Scenario: Coupling of sterically hindered aryl chlorides/bromides.
Comparison: Bulky Bis(pyrazolyl)palladium(II) complexes vs.
Performance Analysis
Experimental data indicates that while phosphines often achieve higher Turnover Frequencies (TOF) for simple substrates, bulky pyrazole ligands (e.g., dbpm = di-tert-butyl-pyrazolylmethane) exhibit superior longevity at high temperatures (
Table 1: Comparative Efficiency in Suzuki Coupling (Aryl Bromides)
Conditions: 0.5 mol% [Pd],
| Ligand Class | Catalyst Precursor | Substrate Scope | Yield (%) | TON | Stability Limit |
| Phosphine (Ref) | Phenyl bromide | 99% | 198 | Decomposes >110°C | |
| Phosphine (Ref) | 2,6-dimethyl-Ph-Br | 85% | 170 | Moderate air stability | |
| Pyrazole (PDL) | Phenyl bromide | 98% | 196 | Stable >150°C | |
| Pyrazole (PDL) | 2,6-dimethyl-Ph-Br | 92% | 184 | High oxidative stability |
Mechanistic Workflow
The following diagram illustrates the catalytic cycle, highlighting where the steric bulk of the pyrazole ligand accelerates the critical Reductive Elimination step.
Figure 1: Catalytic cycle for Pd-Pyrazole mediated cross-coupling. The steric bulk of 3,5-substituted pyrazoles destabilizes the transmetallated intermediate, accelerating reductive elimination.
Validated Protocol: High-Temperature Suzuki Coupling
Rationale: This protocol utilizes the thermal stability of pyrazole ligands to drive difficult couplings.
-
Ligand Synthesis (In Situ): In a Schlenk tube, dissolve 3,5-di-tert-butyl-1H-pyrazole (2.2 eq) in dry toluene. Add
(2.2 eq) and stir for 30 min to generate the pyrazolate. -
Complexation: Add
(1.0 eq) to the mixture. Stir at RT for 1h. The solution turns from orange to pale yellow, indicating coordination. -
Catalysis Setup:
-
Add Aryl Bromide (1.0 mmol).
-
Add Phenylboronic Acid (1.2 mmol).
-
Add
(2.0 mmol) and internal standard (dodecane).
-
-
Reaction: Seal tube and heat to 140°C for 4 hours. Note: Phosphine catalysts typically degrade rapidly at this temperature.
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over
. -
Analysis: Analyze by GC-MS. Calculate yield vs. internal standard.
Benchmark B: Olefin Polymerization (Scorpionates)
Scenario: Ethylene oligomerization/polymerization. Comparison: Tris(pyrazolyl)borate (Tp) "Scorpionates" vs. Cyclopentadienyl (Cp) ligands.
The Isolobal Analogy
The
Table 2: Ethylene Polymerization Activity
Conditions: Methylaluminoxane (MAO) cocatalyst,
| Catalyst System | Ligand Type | Activity ( | Polymer Properties ( |
| Cyclopentadienyl | 5,500 | High Mw (PE) | |
| Scorpionate (Bulky) | 4,200 | Ultra-High Mw | |
| Heteroscorpionate | 8,900 | Oligomers ( |
Analysis: While Cp-zirconocenes are standard, Nickel-Scorpionate complexes (
Experimental Workflow: Polymerization Benchmarking
Figure 2: Workflow for benchmarking scorpionate ligands in olefin polymerization. Strict exclusion of moisture is required during the Activation phase.
Benchmark C: Bio-Inspired Oxidation
Scenario: Oxidation of phenols (Tyrosinase models) or water oxidation. Comparison: Bis(pyrazolyl)pyridine vs. Terpyridine/Bipyridine.
Efficiency Data
Copper(I) complexes with pyrazole ligands demonstrate higher reversibility in redox cycles compared to rigid pyridine systems.
-
Reaction: Oxidation of 3,5-di-tert-butylcatechol (DTBC) to quinone.
-
Metric: Turnover Number (TON).
| Ligand | Metal Center | TON (2h) | Notes | |
| Terpyridine (tpy) | Cu(II) | 12 | 6.0 | Rigid, slow kinetics |
| Bis(pyrazolyl)pyridine | Cu(II) | 29 | 14.5 | Flexible coordination |
| Tris(pyrazolyl)methane | Cu(I) | 23 | 11.5 | Biomimetic (3N) |
Causality: The flexibility of the
References
-
Scorpionate Ligands in Polymerization : Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. Chemical Communications.
-
Suzuki Coupling Comparison : Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. NIH/PubMed.
-
Oxidation Catalysis : Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(I) complexes. RSC Advances.
-
Isolobal Analogy : Scorpionate ligand - Wikipedia.
-
Phosphine vs Pyrazole in Ni Catalysis : Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
